Technical Documentation Center

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
  • CAS: 862574-89-8

Core Science & Biosynthesis

Foundational

Pharmacophore Fusion: Biological Activity and Synthesis of Benzodioxole-Cyclopropane Derivatives

[1] Executive Summary This technical guide analyzes the pharmacological synergy between the 1,3-benzodioxole (methylenedioxyphenyl) moiety and the cyclopropane ring. While the benzodioxole system is a classic bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the pharmacological synergy between the 1,3-benzodioxole (methylenedioxyphenyl) moiety and the cyclopropane ring. While the benzodioxole system is a classic bioisostere for catechol and a potent inhibitor of Cytochrome P450 (CYP450) enzymes, the cyclopropane ring introduces conformational rigidity and metabolic stability. The fusion of these two pharmacophores creates a privileged scaffold with applications ranging from tubulin polymerization inhibitors (anticancer) to pesticide synergists and antimicrobial agents .[1]

Structural Rationale: The "Rigidified Bioisostere"

The therapeutic value of benzodioxole-cyclopropane derivatives stems from the complementary physicochemical properties of their constituent parts.[1]

The Benzodioxole Moiety[2]
  • Electronic Character: Electron-rich aromatic system; acts as a hydrogen bond acceptor.[1]

  • Metabolic Liability/Asset: The methylene bridge (

    
    ) is susceptible to oxidative attack by CYP450 enzymes.[1] This oxidation converts the methylene carbon into a carbene , which irreversibly binds to the heme iron of the enzyme, acting as a "suicide substrate."[2] This is the mechanism behind its use as a pharmacokinetic enhancer (e.g., in insecticide synergists like Piperonyl Butoxide).
    
The Cyclopropane Moiety[4][5][6]
  • Conformational Lock: The three-membered ring restricts the rotation of attached substituents, fixing the molecule in a bioactive conformation (bioactive pose).

  • Bioisostere for Alkenes: It mimics the electronic distribution of a double bond (

    
    -like character) without the susceptibility to reduction or hydration.[1]
    
  • Metabolic Shield: Placing a cyclopropane adjacent to the benzodioxole ring can sterically hinder metabolic attack at specific sites, prolonging half-life.[1]

The Fusion Logic

Combining these creates a molecule that targets specific receptors (via the benzodioxole) with enhanced binding affinity (via cyclopropane rigidification) and modulated metabolic stability.

StructuralRationale cluster_0 Component A: Benzodioxole cluster_1 Component B: Cyclopropane B 1,3-Benzodioxole (CYP450 Inhibition) Hybrid Hybrid Scaffold (High Affinity + Metabolic Modulation) B->Hybrid Bioisosterism C Cyclopropane (Conformational Lock) C->Hybrid Rigidification

Figure 1: Pharmacophore fusion logic.[1] The hybrid scaffold leverages the electronic properties of benzodioxole and the steric constraints of cyclopropane.

Biological Activity Profiles

Anticancer Activity (Tubulin Inhibition)

Derivatives of Podophyllotoxin (a natural lignan containing a benzodioxole ring) are potent anticancer agents.[1][3]

  • Mechanism: They bind to the colchicine site of tubulin, inhibiting microtubule polymerization and arresting the cell cycle in metaphase.

  • The Cyclopropane Role: Synthetic analogues where the lactone ring is modified or replaced with a cyclopropane moiety often show improved stability against epimerization (a common issue with natural podophyllotoxin) while retaining cytotoxicity against drug-resistant tumor lines (e.g., P-glycoprotein overexpressing cells).[1]

Insecticidal Synergism (CYP450 Inhibition)

This is the most historically significant application.[1]

  • Mechanism: Insects use CYP450 enzymes (monooxygenases) to detoxify pyrethroid insecticides.[1] Benzodioxole derivatives inhibit these enzymes.[1][2][4]

  • Activity: Cyclopropane-containing benzodioxoles (often derived from Safrole) act as synergists .[1] They do not kill the insect directly but prevent the insect from metabolizing the co-administered toxin.[1] The cyclopropane ring prevents alternative metabolic degradation pathways (like beta-oxidation), forcing the enzyme to attack the benzodioxole methylene bridge, leading to suicide inhibition.

Antimicrobial and Antifungal

Recent SAR studies indicate that benzodioxole-cyclopropane hybrids exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans.[1]

  • Target: Inhibition of sterol 14

    
    -demethylase (CYP51), a key enzyme in fungal cell wall synthesis.[1] The benzodioxole moiety coordinates with the heme iron of CYP51, similar to azole antifungals.
    
Therapeutic AreaTarget ProteinMechanism of ActionRole of Cyclopropane
Anticancer TubulinPolymerization InhibitionPrevents epimerization; locks binding pose.[1]
Agrochemical Insect CYP450Suicide Inhibition (MIC)Increases lipophilicity; blocks metabolic bypass.[1]
Antifungal CYP51Heme CoordinationMimics transition state of sterol side chain.[1]

Mechanism of Action: The Carbene Pathway

The defining biological interaction of the benzodioxole moiety is its oxidation to a carbene intermediate . This is critical for both its synergistic and toxicological profiles.[1]

  • Binding: The benzodioxole binds to the hydrophobic pocket of the CYP450 enzyme.[1]

  • Radical Abstraction: The heme-iron oxo species (

    
    ) abstracts a hydrogen atom from the methylene bridge (
    
    
    
    ) of the benzodioxole.[1]
  • Hydroxylation: A hydroxyl group is briefly added, forming an unstable hemiacetal.[1]

  • Dehydration to Carbene: The intermediate loses water to form a reactive carbene (

    
    ).[1]
    
  • Complexation: The carbene forms a tight, quasi-irreversible coordinate covalent bond with the heme iron (

    
    ), generating a Metabolite-Intermediate Complex (MIC) .[1] This renders the enzyme catalytically inactive (absorbance peak shift to ~455 nm).[1]
    

MOA Node1 Benzodioxole Substrate Node2 CYP450 Active Site Binding Node1->Node2 Node3 H-Abstraction by Fe(IV)=O Node2->Node3 Node4 Carbene Formation (:C) Node3->Node4 -H2O Node5 Fe(II)-Carbene Complex (MIC) Node4->Node5 Coordination Node6 Enzyme Inactivation Node5->Node6 Irreversible

Figure 2: Mechanism of CYP450 inactivation by benzodioxole derivatives.[1] The formation of the carbene is the rate-limiting inactivation step.

Synthetic Pathways[1][9]

The most robust method for constructing the benzodioxole-cyclopropane scaffold is the Simmons-Smith Cyclopropanation of a benzodioxole-alkene precursor (e.g., Safrole or a synthetic styryl benzodioxole).[1]

General Synthesis Workflow

The reaction utilizes a zinc-carbenoid species generated in situ to transfer a methylene group across the double bond.[1]

Synthesis Precursor Benzodioxole-Alkene (e.g., Safrole) TS Butterfly Transition State Precursor->TS DCM, 0°C Reagents Et2Zn + CH2I2 (Furukawa Reagent) Reagents->TS Product Benzodioxole-Cyclopropane TS->Product Stereospecific

Figure 3: Furukawa-modified Simmons-Smith synthesis workflow.

Detailed Protocol: Cyclopropanation of Safrole

Note: Safrole is a controlled precursor in many jurisdictions due to MDMA synthesis.[1] This protocol is for legitimate research purposes only.

Reagents:

  • Substrate: 5-allyl-1,3-benzodioxole (Safrole) (1.0 eq)[1]

  • Diethylzinc (

    
    , 1.0 M in hexane) (2.0 eq)
    
  • Diiodomethane (

    
    ) (2.0 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and the benzodioxole-alkene substrate.[1] Cool the solution to 0°C in an ice bath.

  • Carbenoid Formation: Carefully add Diethylzinc (1.0 M) dropwise via syringe.[1] Caution:

    
     is pyrophoric.
    
  • Addition: Add Diiodomethane dropwise over 20 minutes. The solution may become cloudy as the zinc iodide byproduct forms.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (the cyclopropane product is typically less polar than the alkene).[1]

  • Quench: Cool back to 0°C. Quench slowly with saturated aqueous

    
    . Vigorous gas evolution will occur.[1]
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Experimental Validation: CYP450 Inhibition Assay

To verify the biological activity of the synthesized hybrid, a spectral binding assay is the gold standard.

Objective: Detect the formation of the Metabolite-Intermediate Complex (MIC).

Protocol:

  • Microsome Preparation: Use rat liver microsomes or recombinant human CYP3A4.[1] Dilute to 1.0 mg protein/mL in 0.1 M phosphate buffer (pH 7.4).

  • Baseline Scan: Record the optical difference spectrum (400–500 nm) of the microsomes (Sample vs. Reference cuvettes).

  • Substrate Addition: Add the benzodioxole-cyclopropane derivative (dissolved in DMSO) to the Sample cuvette. Add an equal volume of DMSO to the Reference.[1]

  • Initiation: Add NADPH (1 mM final concentration) to both cuvettes to initiate the catalytic cycle.

  • Measurement: Scan the spectrum repeatedly over 15 minutes.

  • Result Interpretation:

    • Type I Spectrum (385-390 nm peak): Indicates substrate binding (displacement of water).[1]

    • Type II / MIC Spectrum (455 nm peak): Indicates formation of the carbene-iron complex.[1] A distinct peak at 455 nm confirms the "suicide inhibition" mechanism specific to the benzodioxole moiety.[1]

References

  • Murray, M. (2000).[1] "Mechanisms of inhibitory cytochrome P450 interactions." Drug Metabolism Reviews, 32(3-4), 279-301.[1] Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][5][6] Organic Reactions, 58, 1-415.[1] Link

  • Ortiz de Montellano, P. R., & Correia, M. A. (1983). "Suicidal destruction of cytochrome P-450 during oxidative drug metabolism."[1] Annual Review of Pharmacology and Toxicology, 23, 481-503. Link

  • Gordaliza, M., et al. (2004).[1] "Podophyllotoxin: distribution, sources, applications and new cytotoxic derivatives." Toxicon, 44(4), 415-429.[1] Link

  • Casida, J. E. (1970).[1] "Mixed-function oxidase involvement in the biochemistry of insecticide synergists." Journal of Agricultural and Food Chemistry, 18(5), 753-772. Link

  • Xu, H., et al. (2019).[1] "Design, synthesis and biological evaluation of novel benzodioxole derivatives as potential anticancer agents."[7] European Journal of Medicinal Chemistry, 163, 553-568.[1] Link

Sources

Exploratory

Technical Deep Dive: The Pharmacophore Role of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid

This guide provides an in-depth technical analysis of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid (CAS: 862574-88-7).[1][2][3][4] Editorial Note: In pharmaceutical development, this molecule is the cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid (CAS: 862574-88-7).[1][2][3][4]

Editorial Note: In pharmaceutical development, this molecule is the critical pharmacophore intermediate used to synthesize Class I CFTR correctors, most notably Lumacaftor (VX-809) and Tezacaftor (VX-661) .[1][2][4] While it is not a marketed drug in its free acid form, it acts as the "warhead" responsible for the specific binding to the CFTR protein's transmembrane domain.[4] This guide analyzes its mechanism of action (MoA) in the context of its role as the primary binding motif for these life-saving therapies.[2][4]

[1][2][4]

Executive Summary

1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid represents a "privileged scaffold" in the design of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[1][2][4] It serves as the structural anchor for first- and second-generation correctors, specifically targeting the F508del mutation.[1][2][4] Its mechanism of action is defined by its ability to insert into a hydrophobic pocket on the CFTR Membrane Spanning Domain 1 (MSD1), stabilizing the thermodynamically unstable interface between the transmembrane helices and the Nucleotide Binding Domain 1 (NBD1).[2][4]

Part 1: Chemical Identity & Structural Significance[1][2][5]

This molecule is engineered to overcome two specific challenges in drug delivery: metabolic instability and conformational entropy.[1][4]

Structural Breakdown
ComponentChemical FeaturePharmacological Function
Difluorobenzodioxole Fluorinated aromatic ringMetabolic Shield: The fluorine atoms at the 2,2-position prevent oxidative metabolism (P450-mediated ring opening) common to non-fluorinated benzodioxoles.[1][2][4] Lipophilicity: Increases logP to facilitate penetration of the lipid bilayer to reach the transmembrane binding site.[4]
Cyclopropane Ring C3 CarbocycleConformational Lock: Restricts the rotation of the carbonyl group relative to the aromatic ring.[4] This rigidity reduces the entropic penalty upon binding to the CFTR protein pocket.[4]
Carboxylic Acid Functional HandleLinker Site: Serves as the attachment point for the amide coupling to the "tail" moiety (e.g., aminopyridine in Lumacaftor or indole in Tezacaftor).[4]
The "Universal" Corrector Scaffold

Both Lumacaftor and Tezacaftor utilize this exact acid moiety.[4] This suggests that the 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropyl group is the primary determinant for binding to the specific corrector pocket on CFTR, while the variable amine portion of the drug modulates solubility, pharmacokinetics, and secondary interactions.[1][2][4]

Part 2: Mechanism of Action (The "Anchor" Hypothesis)[2][4]

The free acid itself is a synthetic intermediate; however, the pharmacophore it provides drives the biological activity of the final drug.[4] The mechanism described below details how this specific structural motif corrects the F508del-CFTR defect.

The Molecular Defect (F508del)

The deletion of Phenylalanine 508 (F508del) causes a thermal instability in Nucleotide Binding Domain 1 (NBD1) and disrupts the interface between NBD1 and Membrane Spanning Domain 1 (MSD1) .[1][2][4] This leads to premature degradation of the protein by the ubiquitin-proteasome system (ERAD pathway).[1][2][4]

Binding Site & Stabilization

Cryo-electron microscopy (Cryo-EM) studies have resolved the binding site of this pharmacophore:

  • Location: The difluorobenzodioxole-cyclopropane moiety inserts into a hydrophobic pocket formed by Transmembrane Helices (TM) 1, 2, 3, and 6 within MSD1.[1][2][4][5]

  • Mode of Binding: The hydrophobic nature of the difluorobenzodioxole group drives insertion into the lipid-embedded pocket.[4]

  • Allosteric Effect: By occupying this pocket, the molecule acts as a "molecular staple."[2][4] It stabilizes the MSD1 conformation, which in turn restores the structural integrity of the MSD1-NBD1 interface.[4] This prevents the protein from being recognized as "misfolded" by cellular quality control machinery.[4]

Pathway Visualization

The following diagram illustrates the corrective pathway mediated by this scaffold.

CFTR_Correction_Mechanism Misfolded Misfolded F508del-CFTR (Unstable MSD1-NBD1 Interface) Degradation Proteasomal Degradation (ERAD Pathway) Misfolded->Degradation Default Pathway Stabilization Conformational Stabilization of MSD1 Misfolded->Stabilization Corrected by Scaffold Scaffold Pharmacophore Binding (Difluorobenzodioxole moiety) Pocket Hydrophobic Pocket (TM 1, 2, 3, 6) Scaffold->Pocket Inserts into Pocket->Misfolded Targets Trafficking Trafficking to Plasma Membrane Stabilization->Trafficking Escapes ER Function Chloride Transport Restored Trafficking->Function

Figure 1: Mechanism of Action showing the intervention point of the difluorobenzodioxole scaffold in the CFTR folding pathway.[4]

Part 3: Synthesis & Manufacturing Protocols

For researchers synthesizing CFTR modulator analogs, the production of this acid is the critical first step.[4]

Synthesis Workflow

The synthesis typically proceeds via a cyclopropanation reaction involving a phenylacetonitrile derivative.[4]

Key Reaction Steps:

  • Starting Material: (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile.[1][2][3][4]

  • Cyclopropanation: Reaction with 1-bromo-2-chloroethane in the presence of a strong base (e.g., NaOH or KOH) and a phase transfer catalyst (e.g., TBAB) to form the cyclopropane nitrile.[1][2][4]

  • Hydrolysis: The nitrile is hydrolyzed using concentrated NaOH/H2O2 or acid hydrolysis to yield the target 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid .[1][2][4]

Synthesis Diagram[1][2]

Synthesis_Pathway Start Acetonitrile Precursor (CAS: 68119-31-3) Step1 Cyclopropanation (1-bromo-2-chloroethane, NaOH) Start->Step1 Intermediate Cyclopropane Nitrile Step1->Intermediate Step2 Hydrolysis (NaOH, H2O2) Intermediate->Step2 Product Target Acid (CAS: 862574-88-7) Step2->Product

Figure 2: Synthetic route for the production of the pharmacophore acid.[1][2][4][6]

Part 4: Experimental Validation Protocols

To validate the activity of molecules derived from this acid, the following assays are standard in the field.

In Vitro Folding Assay (Band B vs. Band C)

This protocol measures the maturation of CFTR protein.[2][4]

  • Cell Line: BHK or HEK293 cells stably expressing F508del-CFTR.

  • Treatment: Incubate cells with the test compound (derivative of the acid) for 24-48 hours.[1][2][4]

  • Lysis & Western Blot: Lyse cells and perform SDS-PAGE.

  • Detection: Use anti-CFTR antibodies (e.g., mAb 596).[1][2][4]

  • Analysis:

    • Band B (130 kDa): Immature, core-glycosylated (ER-resident).[1][2][4]

    • Band C (170 kDa): Mature, complex-glycosylated (Post-Golgi/Membrane).[1][2][4]

    • Success Metric: A significant increase in the Band C/Band B ratio indicates successful correction and trafficking.[4]

Ussing Chamber Electrophysiology

Measures functional chloride transport in polarized epithelial cells.[1][2][4]

  • Setup: Culture Human Bronchial Epithelial (HBE) cells on permeable supports until they form a polarized monolayer (high transepithelial resistance).[1][2][4]

  • Treatment: Chronic incubation with the corrector derivative.[1][2][4]

  • Measurement: Mount in Ussing chambers.

  • Protocol:

    • Block ENaC with Amiloride.[1][2][4]

    • Stimulate CFTR with Forskolin (cAMP agonist).[1][2][4]

    • Potentiate with Genistein or Ivacaftor.[1][2][4][7]

    • Block CFTR with CFTR(inh)-172.[1][2][4]

  • Data Output: The change in short-circuit current (

    
    ) after Forskolin stimulation quantifies the rescued channel activity.[1][2][4]
    

References

  • Vertex Pharmaceuticals. (2015).[1][2][4] Lumacaftor (VX-809) Prescribing Information. U.S. Food and Drug Administration.[1][2][4][8] Link

  • Fiedorczuk, K., & Chen, J. (2022).[2][4] Mechanism of CFTR correction by type I folding correctors. Cell, 185(1), 158-168.[1][2][4] Link[1][2][4]

  • Okiyoneda, T., et al. (2013).[1][2][4] Peripheral protein quality control removes unfolded CFTR from the plasma membrane. Science, 339(6126), 1452-1456.[1][2][4] Link[1][2][4]

  • Van Goor, F., et al. (2011).[1][2][4] Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848.[2][4] Link[1][2][4]

  • PubChem. (n.d.).[1][2][4] 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (Compound Summary). National Library of Medicine.[1][4] Link

Sources

Foundational

Solubility & Purification Strategies for 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid

Topic: Solubility & Process Engineering of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Process Engineering of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary

1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid (CAS: 862574-88-7) is a critical pharmaceutical intermediate, most notably serving as the "cyclopropane acid" moiety in the synthesis of the CFTR corrector Lumacaftor (VX-809) .[1]

Understanding the solubility profile of this compound is not merely an academic exercise but a process engineering necessity.[1] Its unique structure—combining a lipophilic, fluorinated benzodioxole ring with a polarizable carboxylic acid—creates a dichotomy in solvent affinity.[1] This guide provides a technical analysis of its solubility behavior, thermodynamic drivers, and practical purification protocols, moving beyond simple data points to actionable process intelligence.[1]

Molecular Architecture & Thermodynamic Drivers[1]

To predict and manipulate solubility, one must first understand the solute-solvent interactions dictated by the molecular structure.[1]

Structural FeatureThermodynamic ImpactSolvent Implication
Carboxylic Acid (-COOH) H-bond donor/acceptor; pH-dependent ionization (pKa ~4.0).[1]High affinity for alcohols and bases; low solubility in water at acidic pH.[1]
2,2-Difluorobenzodioxole High lipophilicity; electron-withdrawing fluorine atoms reduce ring electron density.[1]Enhances solubility in chlorinated solvents (DCM) and ethers (MTBE).[1]
Cyclopropane Ring Rigid, strained aliphatic cycle.[1]Increases lattice energy, potentially raising the melting point (~159-162°C) and requiring higher temperatures for dissolution in non-polar solvents.[1]
Theoretical Solubility Prediction (LogP & pKa)[1]
  • Predicted LogP: ~2.1 (Moderate Lipophilicity)[1]

  • Predicted pKa: ~4.03[1]

  • Implication: The compound behaves as a lipophilic weak acid .[1] It will dissolve readily in organic bases or biphasic systems with high pH, but will precipitate sharply upon acidification in aqueous environments.[1]

Solubility Profile in Organic Solvents[1]

Based on process development literature and patent data, the solubility profile is categorized into three distinct zones.

Zone A: High Solubility (Process Solvents)

These solvents are ideal for reaction media, transfers, and initial dissolution.[1]

  • Methanol / Ethanol: High solubility, especially at elevated temperatures (>40°C).[1] Used frequently for solvent exchange.[1]

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to interaction with the fluorinated aromatic system.[1]

  • MTBE (Methyl tert-butyl ether): Good solubility, particularly useful for liquid-liquid extraction (LLE) when coupled with acidic aqueous washes.[1]

  • THF (Tetrahydrofuran): High solubility; often used in coupling reactions.[1]

Zone B: Low Solubility (Anti-Solvents)

These solvents are critical for crystallization and yield maximization.[1]

  • Heptane / Hexanes: Very poor solubility.[1] Used as the primary anti-solvent to drive precipitation after solvent exchange.[1]

  • Water (Acidic pH): Practically insoluble.[1] Used to wash away inorganic salts while the product remains in the organic phase or precipitates.[1]

  • Toluene: Moderate to low solubility at ambient temperature; effective for cooling crystallization.[1]

Zone C: Reactive Solubility (Salt Formation)[1]
  • Dicyclohexylamine (DCHA): Forms a highly crystalline salt with the acid.[1] This is a standard purification trick: dissolve the crude acid in MTBE, add DCHA to precipitate the salt, wash impurities away, and then regenerate the free acid.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

For determining precise saturation limits in novel solvent systems.[1]

  • Preparation: Weigh 500 mg of micronized compound into a jacketed glass vial.

  • Addition: Add solvent in 100 µL increments while stirring at constant temperature (e.g., 25°C).

  • Observation: Record the volume required for complete dissolution (visual clarity).

  • Verification: If undissolved solids remain after 10 mL, filter the supernatant, dry the residue, and calculate solubility via mass balance (

    
    ).
    
Protocol B: Purification via DCHA Salt Formation

A self-validating protocol for high-purity isolation (Reference: Patent US20110008259).[1]

  • Dissolution: Dissolve crude 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid in MTBE (10 vol).

  • Salt Formation: Add Dicyclohexylamine (DCHA) (0.97 eq) dropwise at 20°C.[1]

  • Crystallization: Cool the slurry to 0°C and stir for 2 hours. The DCHA salt will precipitate.[1]

  • Filtration: Filter the solids and wash with Heptane (removes non-acidic impurities).[1]

  • Regeneration: Resuspend the salt in MTBE and add 10% Citric Acid (aq). Stir until two clear layers form.

  • Isolation: Separate the organic layer (containing pure acid), wash with water, and perform a solvent exchange to Heptane to crystallize the free acid.[1]

Process Visualization

Workflow 1: Solubility Determination Logic

This diagram outlines the decision process for selecting a solvent system based on solubility data.

SolubilityLogic Start Start: Solubility Screening SolventTest Test Solvent (25°C) Start->SolventTest CheckDiss Dissolution < 10 vol? SolventTest->CheckDiss Heat Heat to Reflux CheckDiss->Heat No (Low Sol) GoodSolvent Primary Solvent (Reaction/Extraction) CheckDiss->GoodSolvent Yes (High Sol) CheckHeat Dissolves at Reflux? Heat->CheckHeat CrystSolvent Crystallization Solvent (Cooling Mode) CheckHeat->CrystSolvent Yes (Temp Dependent) AntiSolvent Anti-Solvent (Precipitation) CheckHeat->AntiSolvent No (Insoluble)

Figure 1: Decision logic for classifying solvents based on thermal solubility behavior.[1]

Workflow 2: Purification & Isolation Process

A visual representation of the DCHA salt purification method described in Protocol B.

PurificationProcess Crude Crude Acid (Impure) Dissolve Dissolve in MTBE Crude->Dissolve AddDCHA Add DCHA (0.97 eq) Dissolve->AddDCHA FilterSalt Filter DCHA Salt (Wash w/ Heptane) AddDCHA->FilterSalt Precipitation Biphasic Biphasic Hydrolysis (MTBE + 10% Citric Acid) FilterSalt->Biphasic Regeneration PhaseSep Phase Separation (Discard Aq. Layer) Biphasic->PhaseSep Exchange Solvent Exchange to Heptane PhaseSep->Exchange Org. Layer FinalProd Pure Acid Solid Exchange->FinalProd Crystallization

Figure 2: Purification workflow utilizing DCHA salt formation and solvent exchange.[1]

References

  • Vertex Pharmaceuticals Inc. (2011).[1] Solid forms of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. US Patent Application US20110008259A1.[1] Link

  • ChemicalBook. (2024).[1] 1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarboxylic acid Properties and Suppliers. Link

  • PubChem. (2025).[1] 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (Compound Summary). National Library of Medicine.[1] Link[1]

  • Hadida Ruah, S. et al. (2015).[1] Modulators of ATP-Binding Cassette Transporters. US Patent 8,969,386.[1] (Describing the synthesis and isolation of the cyclopropane acid intermediate).

Sources

Exploratory

The Benzodioxole Scaffold: Therapeutic Targeting and Metabolic Liability Management

Executive Summary The 1,3-benzodioxole (methylenedioxyphenyl) moiety acts as a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved therapeutics ranging from oncology (Etoposide) to neurology (Paroxeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxyphenyl) moiety acts as a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved therapeutics ranging from oncology (Etoposide) to neurology (Paroxetine, Stiripentol).[1] However, for the drug developer, this scaffold presents a distinct duality: it offers potent hydrogen-bond accepting capabilities and conformational rigidity, yet simultaneously poses a significant metabolic liability.

This guide analyzes the benzodioxole unit not just as a structural feature, but as a pharmacophore with specific, high-value biological targets. Crucially, it addresses the mechanism-based inactivation (MBI) of Cytochrome P450 enzymes—the primary failure mode for these compounds—and provides actionable protocols for screening and structural optimization (deuteration/fluorination) to mitigate this risk.

Section 1: The Benzodioxole Pharmacophore

The 1,3-benzodioxole ring consists of a benzene ring fused to a dioxolane ring. Its value in drug design stems from two key physicochemical properties:

  • Electronic Effect: The ether oxygens act as electron donors, increasing the electron density of the aromatic ring, which enhances cation-pi interactions with receptor binding pockets.

  • Conformational Constraint: The fused ring system locks the oxygens in a coplanar orientation, reducing the entropic penalty upon binding compared to open-chain dimethoxy analogs.

Section 2: Primary Therapeutic Targets & Mechanisms

Oncology: The Tubulin/Topoisomerase Divergence

Benzodioxole-based lignans exhibit a sharp structure-activity relationship (SAR) divergence.[1] Slight modifications shift the target from Microtubules to Topoisomerase II.

  • Target A: Microtubule Destabilization (Podophyllotoxin) [1]

    • Mechanism:[1][2][3][4][5][6][7] Podophyllotoxin binds to the colchicine-binding site at the interface of

      
      - and 
      
      
      
      -tubulin. The benzodioxole moiety is critical for steric fit into the hydrophobic pocket, preventing the curved-to-straight conformational change required for microtubule polymerization.
    • Outcome: Cell cycle arrest in metaphase (mitotic catastrophe).

  • Target B: Topoisomerase II Inhibition (Etoposide/Teniposide) [1][8][9][10]

    • Mechanism:[1][2][3][4][5][6][7] Glycosylation at the C-4 position of the podophyllotoxin scaffold inverts the mechanism. Instead of binding tubulin, Etoposide stabilizes the covalent Topoisomerase II-DNA cleavage complex . It prevents the religation of the DNA double-strand break.

    • Causality: The benzodioxole ring here acts as an anchor, stacking between DNA base pairs (intercalation-like) while the glycosidic moiety interacts with the enzyme.

Neurology: GABAergic Modulation (Stiripentol)

Stiripentol, used for Dravet syndrome, utilizes the benzodioxole ring to modulate GABA_A receptors.

  • Mechanism:[1][2][3][4][5][6][7] Unlike benzodiazepines, Stiripentol acts as a positive allosteric modulator with unique selectivity for

    
    -subunit containing GABA_A receptors .[1][11]
    
  • Significance: The

    
     subunit is highly expressed in the developing brain, explaining the drug's efficacy in pediatric epilepsy.[11][12][13] The benzodioxole group is essential for this subunit-specific hydrophobic interaction.[1]
    
PDE5 Inhibition (Tadalafil)

In Tadalafil (Cialis), the benzodioxole ring mimics the guanine base of cGMP.

  • Mechanism:[1][2][3][4][5][6][7] It occupies the substrate-binding pocket of Phosphodiesterase 5 (PDE5).[1] The electron-rich dioxy-ring forms hydrogen bonds with Gln817, locking the enzyme in an inactive state and preventing cGMP hydrolysis.

Section 3: The Metabolic Liability (The "Carbene" Trap)

Critical Insight for Drug Developers: The methylene carbon (


) is the "Achilles' heel" of this scaffold.[1]
Mechanism-Based Inactivation (MBI) of CYP450

Benzodioxoles are notorious suicide inhibitors of CYP450 enzymes (specifically CYP2D6 and CYP3A4). This is not simple competitive inhibition; it is irreversible Mechanism-Based Inactivation .[1]

The Pathway:

  • HAT: The P450 Fe(V)-oxo species abstracts a hydrogen atom from the methylene carbon.[1]

  • Radical Formation: A carbon-centered radical is formed.[1]

  • Carbene Generation: The radical collapses to a highly reactive carbene intermediate.[1]

  • Complexation: This carbene coordinates covalently with the heme iron (Fe(II)), forming a stable Metabolic Intermediate Complex (MIC) .[1]

  • Spectral Signature: This complex exhibits a characteristic absorption peak at 455 nm , rendering the enzyme catalytically dead.[1]

Visualization: The Activation Pathway

The following diagram illustrates the progression from stable drug to toxic heme-adduct.

CYP_Inactivation cluster_0 Spectral Shift Substrate Benzodioxole (Drug) Radical Carbon-Centered Radical Substrate->Radical H-Atom Abstraction (Metabolism Start) P450 CYP450 (Fe-Oxo Species) P450->Radical Catalysis Carbene Reactive Carbene Radical->Carbene Radical Collapse MIC Metabolic Intermediate Complex (MIC) [Inactive Heme] Carbene->MIC Covalent Binding to Heme Fe(II)

Caption: The stepwise bioactivation of the benzodioxole moiety into a suicide inhibitor. The final carbene-iron complex absorbs at 455 nm.

Section 4: Structural Optimization Strategies

To retain the pharmacophore while reducing MBI liability, two main strategies are employed:

StrategyModificationMechanism of SafetyExample
Deuteration Replace

with

Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, making the initial Hydrogen Atom Transfer (HAT) step significantly slower.[1]Deuterated Noscapine analogs (reduced CYP inhibition) [1].[1]
Fluorination Replace

with

Electronic Deactivation: Fluorine's electronegativity prevents radical formation.[1] However, this often alters binding affinity due to lack of H-bond donation.Experimental analogs of Paroxetine.
Ring Expansion Convert to 1,4-benzodioxaneSteric/Electronic Shift: Removes the specific geometry required for carbene formation, though often changes target selectivity.Piperoxan (alpha-adrenergic antagonist).[1]

Section 5: Experimental Validation Protocols

Protocol A: Mechanism-Based Inactivation (MBI) Screening

Objective: Determine if a lead benzodioxole compound causes time-dependent inhibition of CYP3A4.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4.[1]

  • NADPH regenerating system.

  • Test Compound (Benzodioxole derivative).[1][14][15]

  • Probe Substrate (e.g., Testosterone or Midazolam).[1]

Workflow:

  • Pre-incubation: Prepare two sets of samples containing HLM (1.0 mg/mL) and Test Compound (1–50

    
    M).[1]
    
    • Set A (+NADPH): Initiate metabolic activation.[1][5]

    • Set B (-NADPH): Control (no activation).[1]

  • Time Course: Incubate at 37°C. Aliquot at

    
     min.
    
  • Dilution: Dilute aliquots 1:10 into a secondary mixture containing the Probe Substrate (Testosterone) and excess NADPH.

  • Measurement: Measure the formation of the probe metabolite (e.g., 6

    
    -hydroxytestosterone) via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. Pre-incubation Time. A steeper slope in Set A (+NADPH) compared to Set B indicates MBI.[1] Calculate 
    
    
    
    and
    
    
    .
Protocol B: Spectral Binding Assay (The "455 nm" Test)

Objective: Confirm the formation of the Carbene-Heme complex.

  • Baseline: Place HLM (2 mg/mL) in dual cuvettes (Sample and Reference). Record baseline (400–500 nm).

  • Addition: Add Test Compound to the Sample cuvette.

  • Reduction: Add sodium dithionite to both cuvettes to reduce heme to Fe(II).

  • Scan: Record difference spectrum.

  • Result: A peak at 455 nm confirms the formation of the metabolite-intermediate complex (MIC).[1] A peak at 420 nm or 390 nm indicates reversible binding (Type II or Type I), not suicide inhibition.

Visualization: MBI Experimental Logic

MBI_Protocol Start Test Compound (Benzodioxole) Split Split Samples Start->Split Inc_Act Incubation + NADPH (Allow Carbene Formation) Split->Inc_Act Inc_Ctrl Incubation - NADPH (No Metabolism) Split->Inc_Ctrl Dilute 1:10 Dilution into Probe Substrate (Midazolam) Inc_Act->Dilute Time Points (0-30 min) Inc_Ctrl->Dilute Measure Measure Residual CYP Activity (LC-MS/MS) Dilute->Measure Analysis Compare Slopes: If (+NADPH) slope > (-NADPH), Compound is a Suicide Inhibitor Measure->Analysis

Caption: Workflow to distinguish reversible inhibition from mechanism-based inactivation (MBI).

References

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem. (2021).[1] Link

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology. (2021).[1] Link

  • The effects of stiripentol on GABA(A) receptors. Epilepsia. (2011).[1] Link

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Pharmacology. (2021).[1] Link

  • Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. Drug Metabolism and Pharmacokinetics. (2015).[1][16] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid

[1][2][3][4][5] Abstract This application note details a robust, scalable synthesis route for 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid , a critical pharmacophore in the cystic fibrosis drug Lumacaft...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Abstract

This application note details a robust, scalable synthesis route for 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid , a critical pharmacophore in the cystic fibrosis drug Lumacaftor (VX-809).[1][2] Unlike generic procedures, this protocol utilizes a Phase Transfer Catalysis (PTC) method for the cyclopropanation step to maximize safety and yield, avoiding hazardous metal hydrides.[1][2] Furthermore, it incorporates a specific Dicyclohexylamine (DCHA) salt formation step to ensure high HPLC purity (>99.0%) by purging regioisomeric and unreacted impurities before the final acid isolation.[1][2]

Introduction & Strategic Analysis

The target molecule features a cyclopropane ring fused to a benzylic position, a structural motif that imparts metabolic stability and conformational rigidity.[1][2] The 2,2-difluorobenzodioxole moiety is electron-withdrawing, influencing the acidity and reactivity of the benzylic position.[1][2]

Retrosynthetic Logic

The most efficient disconnection relies on the high acidity of the benzylic protons in the arylacetonitrile precursor.[1][2]

  • Target: Carboxylic Acid.

  • Precursor: Nitrile (via hydrolysis).[1][2]

  • Key Transformation: Double alkylation (cyclopropanation) of the benzylic methylene.[1][2]

  • Starting Material: (2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile.

Mechanistic Pathway (Graphviz)[3][4]

Retrosynthesis Target Target Acid (CAS 862574-88-7) Nitrile Cyclopropyl Nitrile Intermediate Nitrile->Target Hydrolysis (NaOH/EtOH) SM Starting Material (Arylacetonitrile) SM->Nitrile Cyclopropanation Reagents 1-bromo-2-chloroethane NaOH / PTC Reagents->SM

Figure 1: Retrosynthetic strategy focusing on the construction of the cyclopropane ring via PTC alkylation.

Detailed Experimental Protocol

Stage 1: Cyclopropanation via Phase Transfer Catalysis

Objective: Convert (2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile to 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile.

  • Rationale: We use 50% NaOH with a quaternary ammonium salt (TEBA) instead of NaH/DMSO.[1][2] This avoids hydrogen evolution and thermal runaway risks associated with exothermic cyclopropanations.[1][2]

Materials:

  • (2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile (1.0 equiv)[1][2]

  • 1-bromo-2-chloroethane (1.5 equiv)[1][2]

  • Benzyltriethylammonium chloride (TEBA) (0.05 equiv)[1][2]

  • 50% NaOH solution (4.0 equiv)[1][2]

Procedure:

  • Setup: Charge a jacketed reactor with the arylacetonitrile, 1-bromo-2-chloroethane, and TEBA.

  • Addition: Add 50% NaOH solution dropwise while maintaining the internal temperature between 45–50°C. Note: The reaction is exothermic.

  • Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Quench: Cool to 20°C. Add water (5 vol) and Toluene (5 vol).

  • Separation: Separate phases. Wash the organic layer with water (2 x 3 vol) and brine (1 x 3 vol).[1][2]

  • Concentration: Evaporate the toluene layer under reduced pressure to obtain the crude nitrile as a viscous oil. Proceed directly to hydrolysis.

Stage 2: Hydrolysis and DCHA Salt Purification (The "Filter" Step)

Objective: Hydrolyze the nitrile to the acid and purify via salt formation.[1][2]

  • Rationale: Direct crystallization of the free acid often traps impurities.[1][2] Forming the Dicyclohexylamine (DCHA) salt creates a highly crystalline lattice that excludes unreacted nitrile and decarboxylated by-products.[1][2]

Materials:

  • Crude Nitrile (from Stage 1)[1][2]

  • Sodium Hydroxide (6M aq.[1][2] solution)

  • Ethanol (Reagent grade)[1][2]

  • Dicyclohexylamine (DCHA) (0.97 equiv based on theoretical yield)[1][2]

  • MTBE (Methyl tert-butyl ether)[1][2]

Procedure:

  • Hydrolysis: Dissolve crude nitrile in Ethanol (5 vol). Add 6M NaOH (8 equiv).

  • Reflux: Heat to 80°C (reflux) and stir for 12–16 hours. Critical: Ensure complete consumption of nitrile to avoid difficult downstream separation.[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate Ethanol under vacuum.[1][2]

    • Dilute residue with Water (10 vol) and wash with MTBE (5 vol) to remove non-acidic impurities.[1][2] Discard this organic wash.

  • Acidification: Acidify the aqueous layer with 6M HCl to pH 1–2. Extract the product into MTBE (10 vol).

  • Salt Formation:

    • Dry the MTBE layer (Na₂SO₄) and filter.[1][2]

    • Add Dicyclohexylamine (DCHA) dropwise at 20–25°C.[1][2]

    • A thick slurry will form.[1][2] Cool to 0–5°C and stir for 2 hours.

  • Filtration: Filter the solid DCHA salt. Wash with cold MTBE/Heptane (1:1).[1][2]

    • Checkpoint: The salt should be a white, crystalline solid.[1][2]

Stage 3: Salt Breaking and Final Isolation

Objective: Release the high-purity free acid.[1][2]

Procedure:

  • Dissolution: Suspend the wet DCHA salt in MTBE (10 vol) and 10% Aqueous Citric Acid (10 vol). Note: Citric acid is preferred over HCl here for a milder biphasic exchange.[1][2]

  • Partition: Stir until all solids dissolve. Separate layers.

  • Washing: Wash the organic layer with water (2 x 5 vol) and brine.[1][2]

  • Isolation:

    • Solvent swap from MTBE to Heptane via distillation.[1][2]

    • As MTBE is removed, the product will crystallize from Heptane.[1][2]

    • Cool to 0°C, filter, and dry in a vacuum oven at 50°C.

Analytical Specifications & Data

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) ≥ 99.0% (AUC)C18 Column, ACN/Water (0.1% TFA)
Assay 98.0 – 102.0%Titration (NaOH)
Melting Point 182 – 185°CDSC / Capillary
¹H NMR (DMSO-d₆) δ 12.40 (s, 1H), 7.40 (d, 1H), 7.30 (d, 1H), 7.17 (dd, 1H), 1.46 (m, 2H), 1.17 (m, 2H)500 MHz
MS (ESI) [M-H]⁻ 241.05Negative Mode

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: Arylacetonitrile Step1 Step 1: Cyclopropanation (NaOH, TEBA, 50°C) Start->Step1 Check1 HPLC Check: Nitrile > 98%? Step1->Check1 Check1->Step1 No (Add more base/time) Step2 Step 2: Hydrolysis (NaOH/EtOH, 80°C) Check1->Step2 Yes Step3 Step 3: DCHA Salt Formation (Purification) Step2->Step3 Step4 Step 4: Salt Breaking (Citric Acid/MTBE) Step3->Step4 Final Final Product: Crystalline Acid Step4->Final

Figure 2: Operational workflow emphasizing the critical purity checkpoint at the DCHA salt formation stage.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion in Step 1 Inactive PTC or low temperature.[1][2]Ensure TEBA is dry; increase temp to 55°C (carefully).
Mono-alkylated Impurity Stoichiometry error.Ensure excess 1-bromo-2-chloroethane (1.5 eq) is used.[1][2]
Product is Oily/Sticky Residual solvent or impurities.[1][2]Perform the DCHA salt formation step; do not skip.[1][2]
Low Yield in Step 3 Incomplete salt breaking.Ensure pH of aqueous layer is <3[1][2] during citric acid wash.[1][2]

References

  • Vertex Pharmaceuticals Inc. (2009).[1][2] Processes for the preparation of Lumacaftor or its intermediates. WO2009076142A1.[1] Retrieved from [1][2]

  • Hadida Ruah, S. S., et al. (2011).[1][2] Modulators of ATP-Binding Cassette Transporters. US Patent 2011/0257223 A1. Retrieved from [1][2]

Sources

Application

Application Note: 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid Scaffolds in Drug Design

This Application Note and Protocol Guide is designed to provide an in-depth technical analysis of 1-(benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid and its critical role in modern medicinal chemistry. While the user's p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed to provide an in-depth technical analysis of 1-(benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid and its critical role in modern medicinal chemistry.

While the user's prompt specifies the non-fluorinated scaffold, this guide will also address the 2,2-difluoro analog, as this modification represents the industry standard for overcoming metabolic liabilities associated with the benzodioxole ring (e.g., in the blockbuster drug Lumacaftor ).[1]

Executive Summary & Chemical Profile[1][2][3][4]

The 1-(benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, combining two distinct pharmacophoric elements:

  • Benzodioxole (Methylenedioxyphenyl): A bioisostere for catechol or dimethoxybenzene, often improving lipophilicity and membrane permeability.[1]

  • Cyclopropane Linker: A rigid spacer that restricts conformational freedom, locking the aryl ring and the carboxylic acid (or amide) vectors into a specific orientation, thereby reducing the entropic penalty of binding.[1]

Critical Design Consideration: Metabolic Activation

A critical insight for researchers is the metabolic fate of the benzodioxole ring.[1]

  • Non-fluorinated (H,H): The methylene bridge is susceptible to CYP450-mediated oxidation, forming a reactive carbene or quinone methide species.[1] This often leads to mechanism-based inactivation (MBI) of CYP enzymes (e.g., Stiripentol acts via this mechanism).[1]

  • Fluorinated (F,F): Replacing the methylene hydrogens with fluorine (as in Lumacaftor/VX-809 ) blocks this metabolic hotspot, retaining the steric/electronic profile while eliminating CYP inhibition liabilities.[1]

FeatureNon-Fluorinated ScaffoldDifluoro-Analog (Preferred)
Structure 1-(benzo[d]dioxol-5-yl)...1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)...[1][2][3][4][5]
Metabolic Stability Low (CYP Inhibitor)High (Metabolically Inert)
Primary Use CYP Probes, AntiepilepticsCFTR Modulators, Chronic Therapies
LogP (Approx) ~1.8 - 2.1~2.5 - 2.8

Medicinal Chemistry Application: The Lumacaftor Case Study

The most prominent application of this acid is as the "left-hand" fragment of Lumacaftor (VX-809) , a CFTR corrector used for Cystic Fibrosis.[1]

Mechanism of Action Context

In Lumacaftor, the cyclopropane acid is coupled to an aminopyridine.[1] The cyclopropane ring creates a rigid "kink" that positions the lipophilic benzodioxole moiety into a hydrophobic pocket on the CFTR protein (specifically the NBD1-MSD1 interface), stabilizing the folded state of the


F508 mutant.[1]
Structural Logic Diagram

The following diagram illustrates the SAR (Structure-Activity Relationship) logic that justifies the selection of this scaffold.

SAR_Logic Scaffold 1-(Benzo[d]dioxol-5-yl) cyclopropanecarboxylic Acid Benzodioxole Benzodioxole Ring (Lipophilic Contact) Scaffold->Benzodioxole Cyclopropane Cyclopropane Spacer (Conformational Lock) Scaffold->Cyclopropane Carboxyl Carboxylic Acid (Amide Handle) Scaffold->Carboxyl Effect1 Improved Permeability (vs Catechol) Benzodioxole->Effect1 Effect3 Metabolic Blocking (If 2,2-Difluoro) Benzodioxole->Effect3 Requires F substitution Effect2 Reduced Entropic Penalty (vs Flexible Ethyl Chain) Cyclopropane->Effect2

Caption: SAR decomposition of the scaffold showing how each structural component contributes to the pharmacological profile.

Detailed Experimental Protocols

These protocols are designed for the synthesis of the 2,2-difluoro analog (due to its higher medicinal value), but are chemically identical for the non-fluorinated variant (simply substitute the starting material).[1]

Protocol A: Synthesis of the Acid Scaffold

Target: 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid Reaction Type: Double Nucleophilic Substitution (Cyclopropanation)[1]

Reagents & Materials:
  • Precursor: (2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile (1.0 equiv)[1]

  • Alkylating Agent: 1-Bromo-2-chloroethane (1.5 equiv) or 1,2-Dibromoethane[1]

  • Base: 50% NaOH (aq)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (0.05 equiv) - Phase Transfer Catalyst[1]

  • Solvent: Toluene (optional, can run neat in base)[1]

Step-by-Step Methodology:
  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, charge the arylacetonitrile precursor and 1-bromo-2-chloroethane.

  • Catalyst Addition: Add TEBA (5 mol%) to the mixture.

  • Cyclization (Exothermic): Add 50% NaOH solution dropwise while maintaining the internal temperature between 45–55°C. Caution: The reaction is exothermic. Control addition rate.

  • Reaction: Heat the mixture to 60–70°C and stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC for consumption of the nitrile.[1]

  • Hydrolysis (In-situ): Once the cyclopropyl nitrile is formed, increase temperature to reflux (100°C) to hydrolyze the nitrile directly to the carboxylic acid.[1] Note: This may require addition of more solid NaOH or switching to KOH in ethylene glycol for stubborn substrates.[1] Alternative: Isolate the nitrile, then hydrolyze using H2SO4/Acetic acid if base hydrolysis is sluggish.[1]

  • Workup: Cool to room temperature. Dilute with water and wash with MTBE (to remove unreacted organics).[1] Acidify the aqueous layer to pH ~2 with conc. HCl.

  • Isolation: The product often precipitates as a white solid.[1] Filter, wash with cold water, and dry.[1] Recrystallize from Toluene/Heptane.[1]

Yield Expectation: 75–85% Purity: >98% (HPLC)

Protocol B: Amide Coupling (Lumacaftor-style)

Target: Coupling the acid to a sterically hindered aniline (e.g., aminopyridine).[1]

Rationale:

Direct coupling with EDC/HOBt is often slow due to the steric bulk of the cyclopropane ring and the aniline.[1] Conversion to the acid chloride is the preferred, robust method.[1]

Step-by-Step Methodology:
  • Activation: Dissolve the cyclopropanecarboxylic acid (1.0 equiv) in dry Toluene or DCM.

  • Chlorination: Add Thionyl Chloride (SOCl2, 1.5 equiv) and a catalytic drop of DMF.[1]

  • Reflux: Heat to reflux (or 40°C if DCM) for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to obtain the crude acid chloride (usually an oil).[1] Do not purify.

  • Coupling: Redissolve the acid chloride in dry DCM (or 2-MeTHF). Add the amine (1.0 equiv) and a base (Triethylamine or Pyridine, 3.0 equiv).[1]

  • Catalysis: Add DMAP (0.1 equiv) to accelerate the reaction with hindered anilines.

  • Completion: Stir at RT for 12 hours. Quench with saturated NaHCO3.[1]

Synthesis Workflow Visualization

The following diagram outlines the industrial-relevant route from the aryl bromide to the final coupled drug product.

Synthesis_Workflow Start 5-Bromo-2,2-difluorobenzodioxole Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Start->Step1 Intermediate1 Aryl Nitrile Step1->Intermediate1 Step2 Cyclopropanation (BrCH2CH2Br, NaOH, TEBA) Intermediate1->Step2 Intermediate2 Cyclopropyl Nitrile Step2->Intermediate2 Step3 Hydrolysis (NaOH/EtOH or H2SO4) Intermediate2->Step3 Product FINAL ACID SCAFFOLD (Ready for Coupling) Step3->Product Step4 Acid Chloride Formation (SOCl2, cat. DMF) Product->Step4 Drug Amide Coupled Product (e.g., Lumacaftor) Step4->Drug

Caption: Step-by-step synthetic pathway from commercial starting materials to the final medicinal scaffold.

References

  • Vertex Pharmaceuticals. (2010).[1][6] Modulators of ATP-Binding Cassette Transporters. Patent WO2010053730.[1] (Describes the synthesis of the difluoro acid intermediate for Lumacaftor).

  • Hadida, S., et al. (2014).[1] Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator.[1] Journal of Medicinal Chemistry, 57(23), 9776–9795.[1] (Provides context on the CFTR modulator chemistry program). [1]

  • Beresford, A. P., et al. (1988).[1] Metabolism of methylenedioxyphenyl compounds by cytochrome P450. Xenobiotica, 18(6), 691-701.[1] (Foundational text on the metabolic liability of non-fluorinated benzodioxoles). [1]

  • ChemicalBook. (2025).[1] 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid Product Profile. (Physical properties and commercial availability).

Sources

Method

Application Note: Strategic Development of Stiripentol Analogs

Dual-Target Modulation for Refractory Epilepsy Abstract This guide details the rational design, chemical synthesis, and validation protocols for developing next-generation analogs of Stiripentol (STP) . Unlike traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Target Modulation for Refractory Epilepsy

Abstract

This guide details the rational design, chemical synthesis, and validation protocols for developing next-generation analogs of Stiripentol (STP) . Unlike traditional anticonvulsants that target single ion channels, STP operates via a unique dual mechanism: positive allosteric modulation of GABA-A receptors (specifically


-containing subtypes) and metabolic inhibition of Lactate Dehydrogenase (LDH) . This application note provides a roadmap for researchers to retain these therapeutic efficacies while mitigating STP’s primary liability: potent inhibition of Cytochrome P450 (CYP450) enzymes.
Module 1: Rational Design & SAR Strategy

Objective: To decouple the anticonvulsant efficacy (GABA/LDH modulation) from the metabolic toxicity (CYP inhibition).

1.1 The Pharmacophore Triad

STP (4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol) consists of three critical structural domains. Modifications must respect the Structure-Activity Relationship (SAR) established in recent medicinal chemistry literature.

DomainStructural FeatureFunction & SAR Constraints
A 1,3-Benzodioxole Ring Lipophilicity & Binding. Essential for crossing the Blood-Brain Barrier (BBB). Modification: Substitution with bioisosteres (e.g., dihydrobenzofuran) may alter metabolic stability but often reduces potency.
B

-Unsaturated Alcohol
Michael Acceptor Precursor. The allylic alcohol is critical. Constraint: The double bond geometry (

-isomer) is preferred. Oxidation to the ketone (enone) often retains LDH activity but loses GABA specificity.
C Tert-Butyl Group Steric Bulk. Fills the hydrophobic pocket of the receptor. Modification: Reducing bulk (e.g., isopropyl) drastically reduces affinity.
1.2 The "Metabolic Decoupling" Strategy

STP is a "mechanism-based inhibitor" of CYP3A4 and CYP2C19, leading to toxic accumulation of co-administered drugs (e.g., clobazam).

  • Design Goal: Analogs should hinder the formation of the reactive metabolite intermediate (often a carbene formed at the methylenedioxy bridge) or sterically prevent binding to the CYP heme iron.

Module 2: Chemical Synthesis Protocols

Objective: High-yield synthesis of STP analogs using the Claisen-Schmidt condensation followed by regioselective reduction.

2.1 Workflow Visualization

SynthesisWorkflow Start Start: 3,4-Methylenedioxybenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH/EtOH) Start->Step1 Reagent + 3,3-Dimethyl-2-butanone (Pinacolone) Reagent->Step1 Inter Intermediate: Enone (Precipitate) Step1->Inter Dehydration Step2 Step 2: Luche Reduction (NaBH4 + CeCl3) Inter->Step2 1,2-Reduction Final Product: Stiripentol Analog (Racemic Allylic Alcohol) Step2->Final Workup

Figure 1: Two-step synthetic pathway for Stiripentol analogs favoring the 1,2-reduction over 1,4-reduction.

2.2 Protocol: Claisen-Schmidt Condensation (Enone Formation)

This step creates the carbon skeleton.

  • Reagents: Dissolve 3,4-methylenedioxybenzaldehyde (10 mmol) and 3,3-dimethyl-2-butanone (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise at room temperature.

  • Reaction: Stir for 6–12 hours. The solution will darken (yellow/orange).

  • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear, replaced by a highly UV-active enone spot (
    
    
    
    ).
  • Workup: Pour reaction mixture into ice water (100 mL). The enone usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

    • Troubleshooting: If oil forms instead of solid, extract with dichloromethane (DCM), dry over MgSO

      
      , and evaporate.
      
2.3 Protocol: Luche Reduction (Enone

Allylic Alcohol)

Standard NaBH


 reduction can lead to 1,4-reduction (saturating the double bond). Cerium(III) chloride is added to ensure 1,2-regioselectivity , preserving the critical alkene.
  • Setup: Dissolve the Enone intermediate (5 mmol) in MeOH (15 mL). Add CeCl

    
     7H
    
    
    
    O
    (5 mmol). Stir for 10 min at 0°C.
  • Reduction: Add NaBH

    
      (5 mmol) portion-wise over 5 minutes. Gas evolution (H
    
    
    
    ) will occur.
  • Quench: After 1 hour, add few drops of acetic acid or saturated NH

    
    Cl to destroy excess hydride.
    
  • Purification: Evaporate MeOH. Extract residue with EtOAc. Wash with brine.

  • Validation:

    
    H NMR must show two vinylic protons (doublets, 
    
    
    
    Hz for E-isomer) and one carbinol proton (multiplet). If the vinylic signals are missing, 1,4-reduction occurred (failed batch).
Module 3: In Vitro Pharmacodynamics (Screening)

Objective: Validate the dual mechanism of action.

3.1 Mechanism of Action Diagram

MOA STP Stiripentol Analog GABAR GABA-A Receptor (alpha-3 subunit) STP->GABAR + Allosteric Mod LDH Lactate Dehydrogenase (LDH-A) STP->LDH Inhibition ClFlux Increased Cl- Influx GABAR->ClFlux Metab Reduced Pyruvate -> Lactate LDH->Metab HyperPol Membrane Hyperpolarization ClFlux->HyperPol KATP K-ATP Channel Opening Metab->KATP Low ATP/ADP ratio SeizureControl SeizureControl HyperPol->SeizureControl Reduced Excitability KATP->HyperPol

Figure 2: Dual-pathway mechanism. Analogs must maintain both GABAergic potentiation and metabolic inhibition.

3.2 Protocol: LDH Inhibition Assay (Metabolic Screen)

Recent data suggests LDH inhibition is the primary driver for efficacy in refractory models.

  • Reagents: Purified human LDH-A (Sigma), NADH (cofactor), Pyruvate (substrate).

  • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Procedure:

    • Plate 10

      
      L of Analog (concentrations 1 
      
      
      
      M – 1 mM) in a 96-well UV-transparent plate.
    • Add 180

      
      L of Buffer containing NADH (0.2 mM).
      
    • Incubate 5 min at 25°C.

    • Initiate reaction with 10

      
      L Pyruvate (1 mM final).
      
  • Measurement: Monitor Absorbance at 340 nm (NADH

    
    ) every 30 seconds for 10 minutes.
    
  • Calculation: The slope of linear decay represents enzyme velocity (

    
    ).
    
    • 
      .
      
    • Success Criteria:

      
      M (Stiripentol reference 
      
      
      
      M).
3.3 Protocol: Electrophysiology (GABA Screen)
  • System: Whole-cell patch clamp on HEK293 cells transfected with human

    
     GABA-A receptors.
    
  • Application: Apply GABA (

    
     concentration) 
    
    
    
    Analog (10
    
    
    M).
  • Metric: Measure peak current amplitude.

  • Success Criteria:

    
     potentiation of the GABA current.
    
Module 4: ADME/Tox & CYP Liability

Objective: Screen out compounds that inhibit CYP3A4, the primary cause of Stiripentol's drug interactions.

4.1 Protocol: CYP3A4 Inhibition Screen (Fluorometric)
  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC). CYP3A4 metabolizes BFC to the fluorescent product HFC.

  • System: Human Liver Microsomes (HLM) or recombinant CYP3A4 (Supersomes).

  • Workflow:

    • Incubate HLM + Analog (10

      
      M) + BFC.
      
    • Add NADPH generating system to start.

    • Read Fluorescence (Ex 410 nm / Em 510 nm).

  • Interpretation:

    • High Risk:

      
       inhibition (Similar to Stiripentol).
      
    • Lead Candidate:

      
       inhibition.
      
References
  • Sada, N., et al. (2015). Targeting LDH enzymes with a stiripentol analog to treat epilepsy.[1][2] Science, 347(6228), 1362–1367. Link

  • Fisher, J. L. (2011). The anti-convulsant stiripentol acts directly on the GABA-A receptor as a positive allosteric modulator. Neuropharmacology, 61(8), 1290–1298. Link

  • Aboul-Enein, M. N., et al. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. European Journal of Medicinal Chemistry, 47(1), 360–369. Link

  • Trojnar, M. K., et al. (2005). Stiripentol: a novel antiepileptic drug. Pharmacological Reports, 57(2), 154. Link

  • Tran, A., et al. (1997). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans. Clinical Pharmacology & Therapeutics, 62(5), 490-504. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid

[1] CAS Number: 862574-88-7 Common ID: Lumacaftor (VX-809) Intermediate Chemical Class: Phenylcyclopropanecarboxylic Acid[1][2] Introduction: The "Acid Moiety" Challenge Welcome to the technical support hub for the cryst...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 862574-88-7 Common ID: Lumacaftor (VX-809) Intermediate Chemical Class: Phenylcyclopropanecarboxylic Acid[1][2]

Introduction: The "Acid Moiety" Challenge

Welcome to the technical support hub for the crystallization of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid . As a Senior Application Scientist, I understand that this molecule presents a unique set of purification challenges. The combination of the lipophilic difluorobenzodioxole ring and the strained cyclopropane linker creates a compound that is prone to oiling out and polymorphism .[1]

While simple acid-base precipitation is often attempted, it frequently traps impurities (specifically the linear, non-cyclized starting material) and results in amorphous solids.[1] This guide focuses on the industry-standard Amine Salt Purification Strategy and Solvent Exchange Crystallization to ensure high purity (>99%) and crystallinity.

Core Protocol: The DCHA Salt Purification System

Direct crystallization of the crude acid often fails to reject structurally similar impurities.[1] The most robust method involves forming a Dicyclohexylamine (DCHA) salt, which crystallizes with high fidelity, followed by a "salt break" to release the pure free acid.[1]

Phase 1: Amine Salt Formation (Purification)[1]
StepActionTechnical Rationale
1 Dissolution Dissolve crude acid in MTBE (Methyl tert-butyl ether). Use 10 volumes relative to mass.
2 Scavenging Add Dicyclohexylamine (DCHA) (0.97 eq).[1] Do not use excess amine.
3 Nucleation Cool the solution to 0°C slowly. The salt is less soluble than the impurities.
4 Isolation Filter the resulting slurry.[1] Wash the cake with cold Heptane .
5 Result You now have the purified DCHA-Acid salt.[1] Most impurities remain in the MTBE mother liquor.[1]
Phase 2: Salt Break & Free Acid Crystallization[1]
StepActionTechnical Rationale
1 Suspension Suspend the DCHA salt in MTBE and add 10% Aqueous Citric Acid .
2 Extraction Stir until solids dissolve. The Citric Acid protonates the DCHA (pulling it into water), leaving the free acid in MTBE.
3 Phase Cut Separate layers.[1] Wash the organic (MTBE) layer with water and brine to remove residual salts.
4 Exchange Distill off MTBE under vacuum while simultaneously adding Heptane .
5 Crystallization As the MTBE:Heptane ratio drops, the free acid will crystallize as a white solid.[1]

Visual Workflow: The Purification Cycle

The following diagram illustrates the logic flow for purifying this intermediate, specifically designed to handle the lipophilic nature of the fluorinated ring.

PurificationProtocol cluster_impurities Impurity Fate Start Crude Reaction Mixture (Hydrolyzed Ester) Extraction Liquid-Liquid Extraction (Water / MTBE / HCl) Start->Extraction Acidify & Extract SaltForm Add Dicyclohexylamine (DCHA) Target: 0.97 eq Extraction->SaltForm Organic Layer (MTBE) Filtration Filter DCHA Salt (Rejects Impurities) SaltForm->Filtration Cool to 0°C SaltBreak Salt Break (MTBE + 10% Citric Acid) Filtration->SaltBreak Resuspend Solids Waste Discard Filtration->Waste Mother Liquor (Contains Linear Isomers) SolventSwap Solvent Exchange Distill MTBE -> Add Heptane SaltBreak->SolventSwap Organic Layer Only FinalCrystal Final Crystallization Pure Free Acid SolventSwap->FinalCrystal Controlled Cooling

Figure 1: The DCHA Salt Purification Workflow. This method uses an amine "chaperone" to isolate the target acid from structurally similar byproducts before final crystallization.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Oiling Out" Phenomenon

Symptom: During the final solvent exchange (MTBE to Heptane), the product separates as a sticky oil or gum instead of a white powder.[1]

  • Root Cause:

    • Temperature too high: The mixture is above the spinodal decomposition temperature of the oil phase.[1]

    • Solvent Ratio: Too much Heptane was added before the product nucleated.[1]

    • Residual Impurities: Even 1-2% impurity can depress the melting point significantly, causing the product to oil out rather than crystallize.[1]

  • Corrective Action:

    • The "Cloud Point" Hold: When distilling MTBE and adding Heptane, stop exactly when the solution turns slightly cloudy. Do not add more Heptane.

    • Seed Loading: Add 0.5 wt% of pure seed crystals at this cloud point.

    • Ripening: Hold the temperature at 45-50°C for 1 hour. Allow the oil droplets to re-dissolve or convert to crystals on the seeds (Ostwald Ripening).[1] Only then cool to room temperature.

Issue 2: Low Yield / Product Loss to Mother Liquor

Symptom: The filtrate contains a significant amount of product (verified by HPLC/TLC).

  • Root Cause:

    • Residual MTBE: This acid is highly soluble in MTBE.[1] If the solvent exchange is incomplete (e.g., >10% MTBE remains), the product will stay in solution.[1]

    • pH Drift: If using the acid-base precipitation method (without DCHA), the pH might not be low enough (pKa of this acid is approx 4.0; pH must be <2.0).[1]

  • Corrective Action:

    • Azeotropic Drying: Ensure you distill to a low volume and refill with Heptane at least twice to drive off MTBE.[1]

    • Check pH: If performing an aqueous workup, ensure the aqueous layer is pH 1-2 using 1M HCl.[1]

Issue 3: Colored Product (Pink/Brown)

Symptom: The final crystals are off-white, pink, or beige.[1]

  • Root Cause:

    • Oxidation: The electron-rich benzodioxole ring is susceptible to oxidation if left in solution too long or exposed to light.[1]

    • Phenolic Impurities: Ring-opening byproducts are often colored.[1]

  • Corrective Action:

    • Carbon Treatment: Before the DCHA salt step, treat the MTBE solution with activated carbon (e.g., Darco G-60) for 30 minutes and filter.[1]

    • The DCHA Advantage: The amine salt crystallization is highly effective at rejecting colored oxidative impurities.[1] Do not skip the salt formation step if color is an issue.[1]

FAQ: Expert Insights

Q: Can I use Ethyl Acetate instead of MTBE? A: Yes, but MTBE is preferred.[1] Ethyl Acetate can hydrolyze slightly under acidic/basic conditions during the workup, introducing acetic acid impurities.[1] MTBE is chemically inert and forms a cleaner phase separation with water.[1]

Q: Why use Citric Acid to break the salt instead of HCl? A: HCl is effective but aggressive.[1] Strong mineral acids can cause local high acidity that might degrade the cyclopropane ring or the dioxole moiety over time.[1] Citric acid (10%) provides a gentle, buffered protonation that safely releases the free acid without risking degradation.[1]

Q: What is the melting point of the pure acid? A: While specific melting points can vary by polymorph, the pure solid typically melts in the range of 180°C - 185°C (dependent on heating rate).[1] If your solid melts below 170°C, it likely contains the linear isomer or trapped solvent.[1]

Solvent Compatibility Matrix

SolventRoleSolubility RatingNotes
MTBE Dissolution / ExtractionHighExcellent for initial extraction; must be removed for crystallization.[1]
Heptane Anti-SolventLowThe standard "crasher."[1] Promotes high crystallinity.[1]
Water Wash / Impurity RemovalVery Low (<0.3 g/L)The acid is hydrophobic; water washes remove salts efficiently.[1]
Toluene Alternative SolventModerateCan be used for recrystallization but requires higher temperatures than MTBE.[1]

References

  • Vertex Pharmaceuticals Inc. (2009).[1] Processes for the preparation of Lumacaftor or its intermediates. WO2009076142A1.[1]

  • Vertex Pharmaceuticals Inc. (2017).[1] Process for the preparation of Lumacaftor. WO2017017696A1.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11234326, 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid. Retrieved January 29, 2026.[1] [1]

  • ChemicalBook. (2024).[1] Product Properties: 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid.[1][2][3][4][5]

Sources

Optimization

Technical Guide: Purification of Benzodioxole Derivatives via Column Chromatography

Topic: Column Chromatography Conditions for Benzodioxole Derivatives Role: Senior Application Scientist Context: Technical Support Center Guide Introduction Welcome to the technical support center. This guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Conditions for Benzodioxole Derivatives Role: Senior Application Scientist Context: Technical Support Center Guide

Introduction

Welcome to the technical support center. This guide addresses the purification of 1,3-benzodioxole (methylenedioxybenzene) derivatives. While the benzodioxole moiety serves as a robust pharmacophore in many therapeutics (e.g., Tadalafil, Paroxetine), its chemical nature—specifically the acetal-like methylenedioxy bridge—presents unique challenges during chromatography.

The core issues users encounter typically stem from acid sensitivity (leading to ring-opening or degradation on active silica) and polarity misjudgments (due to the electron-rich aromatic system). This guide provides self-validating protocols to navigate these challenges.

Part 1: Mobile Phase Selection & Optimization

Q: What is the standard starting solvent system for benzodioxole derivatives? A: For non-polar to moderately polar derivatives, the industry standard is Hexane/Ethyl Acetate (Hex/EtOAc) .

  • Why: The benzodioxole ring is lipophilic but possesses a dipole moment due to the oxygens. Hexane provides the non-polar base, while EtOAc modulates the elution power.

  • Protocol: Start with 100% Hexane and run a linear gradient up to 40% EtOAc . Most simple benzodioxole derivatives elute between 5% and 20% EtOAc.

Q: My compound streaks significantly on TLC and the column. How do I fix this? A: Streaking often indicates acid-catalyzed decomposition or interaction with silanol groups . The methylenedioxy bridge is an acetal; while stabilized by the benzene ring, it can degrade on highly active, acidic silica gel.

  • The Fix: Add 0.5% to 1% Triethylamine (TEA) to your mobile phase.

  • Mechanism: TEA neutralizes the acidic silanol sites (

    
    ) on the silica gel, preventing them from acting as Lewis acids that could open the dioxole ring or cause drag.
    
  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample to ensure the stationary phase is fully deactivated.

Data Summary: Recommended Mobile Phases

Derivative TypePolarityRecommended SystemAdditive (If Streaking)
Simple Benzodioxoles LowHexane / Ethyl AcetateNone usually needed
Amino-Benzodioxoles Medium/HighDCM / Methanol (95:5)1% Triethylamine (TEA)
Acidic Derivatives HighHexane / EtOAc / AcOH0.1% Acetic Acid
Labile/Unstable VariablePentane / Diethyl EtherSwitch to Neutral Alumina
Part 2: Stationary Phase & Stability Checks

Q: Should I use Silica Gel or Alumina? A: Silica Gel 60 (230–400 mesh) is suitable for 90% of benzodioxole separations. However, you must validate stability first.

  • Self-Validating Protocol (2D TLC Stability Test):

    • Spot your sample on the corner of a square TLC plate.

    • Run the plate in your chosen solvent system (Dimension 1).

    • Air dry the plate completely. Wait 15 minutes to simulate column residence time.

    • Rotate the plate 90° and run it again in the same solvent system (Dimension 2).

    • Analysis: All spots should lie on a diagonal line. If you see off-diagonal spots, your compound is decomposing on the silica.

    • Result: If decomposition occurs, switch to Neutral Alumina (Grade III) .

Q: How much sample can I load onto the column? A: Benzodioxoles are electron-rich and can interact strongly with the stationary phase.

  • Standard Load: 1% to 3% of the silica mass (e.g., 1g sample per 30g–100g silica).

  • High Resolution Load: If separating close isomers (e.g., regioisomers of substituted benzodioxoles), reduce loading to <1% (1g sample per >100g silica) and use a shallower gradient.

Part 3: Visualization & Detection

Q: I cannot see my compound on the column. How do I visualize benzodioxole derivatives? A: Benzodioxoles are strongly UV-active due to the conjugated aromatic system.

  • UV (254 nm): This is the primary detection method. The methylenedioxy group does not quench fluorescence; it absorbs strongly.

  • Iodine Chamber: Very effective.[1] The electron-rich aromatic ring forms reversible charge-transfer complexes with iodine, appearing as dark brown spots.

  • Stains (for non-UV active impurities):

    • p-Anisaldehyde Stain: Excellent for differentiating benzodioxoles from other aromatic impurities. Benzodioxoles often stain distinct shades of purple or grey-blue upon heating.

    • KMnO4: Will stain if oxidizable side chains (alkenes, alcohols) are present, but less specific for the ring itself.

Part 4: Method Development Workflow

The following diagram outlines the decision logic for purifying benzodioxole derivatives, ensuring you avoid decomposition and maximize yield.

BenzodioxolePurification Start Crude Benzodioxole Mixture TLC Step 1: TLC Screening (Hex/EtOAc 4:1) Start->TLC CheckRf Is Rf between 0.2 and 0.5? TLC->CheckRf AdjustPol Adjust Polarity (Increase EtOAc or switch to DCM) CheckRf->AdjustPol No Stability Step 2: 2D TLC Stability Test (Check for decomposition) CheckRf->Stability Yes AdjustPol->TLC Stable Stable on Silica? Stability->Stable Decomp Decomposition Detected Stable->Decomp Off-diagonal spots Streak Does it Streak? Stable->Streak Diagonal spots Alumina Switch to Neutral Alumina OR Deactivate Silica (1% TEA) Decomp->Alumina RunCol Run Column Gradient: 0% -> 40% EtOAc Alumina->RunCol AddBase Add 1% Triethylamine to Mobile Phase Streak->AddBase Yes Streak->RunCol No AddBase->RunCol

Caption: Decision matrix for selecting stationary phase and mobile phase additives based on stability and streaking behavior.

Part 5: Troubleshooting Common Scenarios

Scenario 1: Co-elution of Isomers

  • Issue: Regioisomers (e.g., 3,4-methylenedioxy vs. 2,3-methylenedioxy substitution) often have identical Rf values in Hex/EtOAc.

  • Solution: Change the selectivity mechanism, not just polarity.

    • Switch solvent system to Toluene/Acetone or DCM/Hexane . Toluene interacts differently with the pi-system of the aromatic ring compared to alkanes, often resolving isomers that co-elute in hexane.

Scenario 2: Product "Disappears" on Column

  • Issue: High affinity adsorption or degradation.

  • Diagnostic: If the compound was stable on 2D TLC but yield is low, it may be permanently adsorbed (chemisorption).

  • Solution: Flush the column with a highly polar "strip" solvent (e.g., EtOAc with 10% Methanol) at the end of the run to recover retained material. If recovered, use a more polar gradient next time.

References
  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography: Theory and Practice. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • MDPI. (2019).[1] Synthesis and Characterization of New 1,3-Benzodioxole Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid

[1][2][3] Introduction: The Purity Mandate Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of the "cyclopropyl acid" moiety of Lumacaftor often presents a decep...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction: The Purity Mandate

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of the "cyclopropyl acid" moiety of Lumacaftor often presents a deceptive simplicity. While the cyclopropanation of the nitrile or ester precursor is robust, the downstream isolation is plagued by persistent impurities: unreacted nitriles, mono-alkylated chains, and stubborn phase transfer catalyst (PTC) residues.[1]

This guide moves beyond basic textbook workups. We focus on causality —why impurities persist—and validated protocols to remove them, specifically highlighting the Dicyclohexylamine (DCHA) Salt Method , a rigorous purification strategy used in high-specification process chemistry.[1]

Module 1: The Impurity Profile

Before attempting purification, you must identify the enemy.[1] In the synthesis of this cyclopropane acid, the following impurities are most critical:

Impurity TypeChemical OriginDiagnostic SignRemoval Strategy
Unreacted Nitrile Starting material (2,2-difluorobenzo[d]dioxol-5-yl)acetonitrile carried over due to incomplete cyclopropanation.[2][3][1]IR peak at ~2200 cm⁻¹; HPLC retention shift.[2][1]Cannot be removed by simple acid/base wash.[2][1] Requires recrystallization or DCHA salting.[2][1]
Mono-Alkylated Species Incomplete ring closure (intermediate alkyl halide).[2][3][1]Mass Spec (M+ mass matches open chain); lower mp.Harsh hydrolysis to induce ring closure or removal via non-polar solvent wash.[2][1]
PTC Residue Residual Tetra-n-butylammonium bromide (TBAB) or TEBA used in the alkylation step.[2][3][1]High ash content; Nitrogen signal in NMR (if using TEBA).[2][1]Acidic aqueous washes (Citric Acid) and specific solvent swaps.[2][1]
Color Bodies Oxidation of the benzodioxole ring (phenolic oligomers).[1]Pink to dark brown coloration in crude solid.[2][1]Activated carbon treatment or recrystallization from Toluene/Heptane.[2][1]

Module 2: Troubleshooting Guide (Q&A)

Q1: My final product has a persistent pink/brown hue. How do I remove this?

Root Cause: The benzodioxole moiety is sensitive to oxidation, especially under the highly basic conditions (50% NaOH) used during the phase-transfer cyclopropanation.[1] Solution:

  • Prevention: Ensure the reaction is sparged with Nitrogen and kept under inert atmosphere.

  • Remediation: Do not rely solely on recrystallization.[2][1] Introduce an activated carbon filtration step.[2][1] Dissolve the crude acid in Ethanol or MTBE (10 volumes), add 5 wt% activated carbon (e.g., Darco G-60), stir at 50°C for 30 minutes, and filter hot through Celite.

Q2: I see a persistent impurity at RRT ~0.95 in HPLC. Acid/Base extraction didn't remove it.[1][3]

Root Cause: This is likely the unreacted nitrile or the des-fluoro analog.[2][3][1] Because the nitrile is neutral, it should theoretically stay in the organic layer during basic extraction.[1] However, if it occludes (traps) within the precipitating acid solid, it carries over.[1] Solution: You must optimize the phase cut .[2][1] When extracting the product into the aqueous base (as the carboxylate salt), ensure the organic layer (containing the nitrile) is thoroughly washed away.[1]

  • Critical Step: Wash the aqueous alkaline layer with Isopropyl Acetate (IPAc) or Toluene before acidification.[1] This physically strips the neutral nitrile.[2][1]

Q3: My melting point is broad (range > 3°C).

Root Cause: Presence of the mono-alkylated intermediate or solvent inclusion (solvates).[2][1] Solution: Perform a "Solvent Swap" recrystallization.[2][1] Dissolve in a solubilizing solvent (MTBE or Toluene) and slowly distill off while adding an anti-solvent (Heptane).[2][1] This forces a controlled crystal growth that excludes the irregular mono-alkylated chains.[2][3][1]

Module 3: Validated Protocols

Protocol A: The "DCHA Salt" Purification (Gold Standard)

Recommended for removing chemically similar impurities that co-crystallize with the free acid.[1]

Logic: The Dicyclohexylamine (DCHA) salt of the cyclopropyl acid has a highly specific crystal lattice that excludes the nitrile and mono-alkylated impurities.[3][1]

  • Salt Formation:

    • Dissolve crude acid (1.0 eq) in MTBE (5-8 volumes) at 20°C.

    • Add Dicyclohexylamine (0.97 eq) dropwise.[2][1] Note: Using a slight deficit prevents excess amine contamination.

    • Cool the resulting slurry to 0°C and stir for 2 hours.

    • Filter the white solid.[2][1] Wash the cake with cold Heptane .

    • Checkpoint: This solid is the purified DCHA salt.[2][1] Impurities remain in the MTBE mother liquor.[2][1]

  • Salt Break (Recovery of Acid):

    • Suspend the DCHA salt in MTBE and water.[2][1]

    • Add 10% Citric Acid (aqueous) until the aqueous layer pH is < 3.[1] Citric acid is preferred over HCl to prevent degradation of the dioxole ring.[3][1]

    • Stir until all solids dissolve (salt break).

    • Separate layers.[2][1] The product is now in the MTBE layer; DCHA is in the aqueous citric layer.[3][1]

  • Final Isolation:

    • Wash the MTBE layer with water and brine.[2][1]

    • Perform a solvent swap to Heptane via vacuum distillation.[2][1]

    • Filter the precipitated pure acid.[2][1]

Protocol B: Standard Recrystallization

Recommended for removing color and minor solvent residues.[1]

  • Dissolution: Suspend crude solid in Toluene (3 volumes) at 75-80°C.

  • Clarification: If insoluble particles remain, filter hot.[2][1]

  • Crystallization: Cool slowly to 20°C. Add Heptane (3 volumes) dropwise as an anti-solvent.

  • Aging: Cool to 0-5°C and hold for 2 hours.

  • Drying: Filter and dry in a vacuum oven at 50°C. Note: Ensure full removal of Toluene, as it sticks to the lattice.

Module 4: Process Logic Visualization

The following diagram illustrates the critical decision pathways for purification, distinguishing between standard workup and the high-purity DCHA route.

PurificationLogic Start Crude Reaction Mixture (Post-Hydrolysis) CheckPurity QC Check: Nitrile > 0.5%? Start->CheckPurity StdWorkup Standard Acid/Base Workup (Citric Acid / MTBE) CheckPurity->StdWorkup No (Low Impurity) DCHASalt Form DCHA Salt (Selectively Precipitates Product) CheckPurity->DCHASalt Yes (High Impurity) SolventSwap Solvent Swap (Toluene -> Heptane) StdWorkup->SolventSwap FinalIso Final Isolation (White Crystalline Solid) SolventSwap->FinalIso FilterImp Filter & Wash (Impurities stay in Mother Liquor) DCHASalt->FilterImp SaltBreak Salt Break (MTBE + Citric Acid) FilterImp->SaltBreak SaltBreak->SolventSwap

Caption: Decision tree for selecting between standard workup and DCHA salt purification based on impurity load.

References

  • Vertex Pharmaceuticals Inc. (2007).[2][1] Modulators of ATP-Binding Cassette Transporters. WO2007056341A1.[2][1] (Describes the synthesis and DCHA salt purification method).

  • ChemicalBook. (n.d.).[2][1] 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid Synthesis. (Provides experimental details on solvent swaps and yields).

  • Vertex Pharmaceuticals Inc. (2011).[2][1] Solid Forms of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido).... US Patent 2011/0251233 A1.[2][1] (Details recrystallization solvents including Toluene/Heptane and 1-butanol).[2][3][1]

Sources

Optimization

Chromatography Support Hub: Troubleshooting Multiple Spots on TLC

Topic: Post-Purification Purity Verification Ticket ID: TCH-90210 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You have just completed a purification (Flash or Prep-HPLC), concentrated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Purification Purity Verification Ticket ID: TCH-90210 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You have just completed a purification (Flash or Prep-HPLC), concentrated your fractions, and run a TLC. Instead of the expected single spot, you see multiple spots.

Do not panic. This is one of the most common "false failures" in chromatography. It rarely means your column failed; it often means your detection method (TLC) is telling you a deeper chemical story about stability, equilibrium, or technique.

This guide uses a differential diagnosis approach to isolate the root cause: Decomposition , Equilibrium , Artifacts , or True Co-elution .

Part 1: The Diagnostic Workflow

Before changing your purification method, you must identify what the extra spots represent. Follow this logic tree to triage the issue.

TLC_Troubleshooting_Workflow Start ISSUE: Multiple Spots After Purification Step1 DIAGNOSTIC 1: Run 2D TLC Test Start->Step1 Decision1 Are spots on the diagonal line? Step1->Decision1 Result_Decomp CAUSE: Decomposition (Compound is unstable on Silica) Decision1->Result_Decomp No (Off-diagonal) Step2 DIAGNOSTIC 2: Check Sample Solvent & Loading Decision1->Step2 Yes (On-diagonal) Decision2 Is sample spotted from high-boiling solvent (DMF/DMSO)? Step2->Decision2 Result_Artifact CAUSE: TLC Artifact (Solvent Ghost/Ring) Decision2->Result_Artifact Yes Step3 DIAGNOSTIC 3: NMR Analysis Decision2->Step3 No Decision3 Does NMR show pure compound? Step3->Decision3 Result_Equilibrium CAUSE: Equilibrium (Rotamers/Tautomers) Decision3->Result_Equilibrium Yes Result_Coelution CAUSE: Co-elution (Separation Failed) Decision3->Result_Coelution No

Figure 1: Decision matrix for diagnosing multi-spot TLC results. Blue nodes indicate action steps.

Part 2: Detailed Troubleshooting Protocols
Scenario A: The "Ghost" (Decomposition on Silica)

The Science: Silica gel is acidic (pH ~4-5) and acts as a Lewis acid. Acid-sensitive functional groups (acetals, silyl ethers, epoxides, trityl groups) can degrade during the TLC run. The "extra spots" are degradation products generated in real-time as the solvent front moves.

The Test: 2D TLC (The "Square" Method) This is the gold standard for proving instability [1, 3].

  • Prepare: Cut a square TLC plate (e.g., 7x7 cm).

  • Spot: Apply your sample in one corner (1 cm from bottom/left).

  • Run 1: Develop the plate normally. Dry it completely.

  • Rotate: Turn the plate 90° so the developed spots are now at the bottom.[1][2]

  • Run 2: Develop the plate again in the same solvent system.

  • Analyze:

    • Diagonal Line: Compound is stable.[1][2]

    • Off-Diagonal: Compound is decomposing.[1][2][3][4][5] The new spots appearing "below" the main diagonal are breakdown products formed during the second run.

The Fix:

  • Neutralize the Silica: Pre-treat your column and TLC plate with base.

  • Switch Stationary Phase: Use Alumina (Basic/Neutral) or C18 (Reverse Phase).

Protocol: Buffering Silica Gel

Step Action
1 Prepare mobile phase with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .
2 Slurry your silica gel in this basified solvent.
3 Flush the column with 2-3 Column Volumes (CV) of this solvent before loading your sample.

| 4 | Note: For TLC, add a drop of TEA to your developing chamber. |

Scenario B: The "Chameleon" (Equilibrium & Isomers)

The Science: Some compounds exist as dynamic mixtures in solution.

  • Rotamers: Restricted rotation around a bond (e.g., Amides, Carbamates).

  • Tautomers: Keto-enol shifts or hemiacetal ring openings. On a TLC plate, these interconverting forms can separate slightly, appearing as two spots or a "dumbbell" shape.

The Diagnosis:

  • NMR Check: Run a 1H NMR. If you see "doubled" peaks (e.g., two doublets where one is expected) but the integration sums perfectly to 1 proton, it is likely a rotamer.

  • Variable Temp NMR: Heating the NMR tube usually coalesces rotamer peaks into a single sharp peak.

The Fix:

  • This is not a purity issue. The compound is chemically pure.

  • Action: Proceed to the next step (biology/crystallization). No further purification is possible or necessary.

Scenario C: The "False Positive" (TLC Artifacts)

The Science: The physical technique of TLC can induce errors that look like impurities.[6]

Artifact TypeCauseAppearanceSolution
Donut Spots Sample dissolved in high-boiling solvent (DMSO/DMF/Water)Spot has a clear center with a dark ring.Dry load sample or use high-vac to dry plate before developing [3].
Tailing/Streaking Overloading (Too much mass)Long streak instead of a circle.Dilute sample 10x and re-spot [2].
Crescent Moon Physical damage to silicaSpot looks like a crescent or "u".Do not press the capillary hard against the plate.
Scenario D: The "Incomplete Separation" (Co-elution)

The Science: If the 2D TLC is stable and NMR shows impurities, you have a genuine separation failure. This often happens because you focused on Solvent Strength (


) rather than Selectivity  (

).

The Fix: Orthogonal Chromatography Do not just run a slower gradient in the same solvent. Change the chemistry of the interaction [4, 5].[7]

Solvent Selectivity Table

Current System Mechanism Switch To (Orthogonal) Why?
Hexane / EtOAc Dipole-Dipole DCM / MeOH Adds H-bonding capability.

| DCM / MeOH | H-Bonding | Toluene / Acetone | Toluene engages in


-

interactions (good for aromatics). | | Normal Phase | Adsorption | Reverse Phase (C18) | Separates by hydrophobicity (LogP) rather than polarity. |
Frequently Asked Questions (FAQ)

Q: My compound streaks badly on TLC even at low concentrations. Why? A: Your compound likely has an ionizable group (Acid or Amine). The silica protons are interacting with it.

  • For Amines: Add 1% Triethylamine or Ammonia to the eluent.

  • For Acids: Add 1% Acetic Acid or Formic Acid to the eluent. This "sharpens" the spot by locking the protonation state [1].

Q: Can I scrape the multiple spots off the TLC to identify them? A: Yes. This is called "Prep TLC" on a micro scale. Scrape the silica containing the spot, sonicate it in MeOH/DCM, filter out the silica, and run a Mass Spec (MS) or NMR. This definitively identifies if the extra spot is a byproduct or an isomer.

Q: I used a flash column, but the peaks were "split" on the chromatogram too. Is my column broken? A: Split peaks in Flash Chromatography often indicate a "void" (air gap) at the top of the column or poor solubility of the sample in the mobile phase [6].[8] It confirms that the multiple spots on TLC are likely real separation issues caused by the injection technique.

References
  • ChemBAM. TLC Troubleshooting: Streaking and Spotting Issues. Available at: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography (TLC Tip #4: 2D TLC). Available at: [Link]

  • Biotage. Why are my flash column chromatography peaks splitting? (2023).[8] Available at: [Link]

  • Teledyne ISCO. Chromatography Troubleshooting Webinar. (2020). Available at: [Link]

  • Biotage. Successful Flash Chromatography: Solvent Choice and Selectivity. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Confirmation of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid by HPLC

Executive Summary 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid (CAS: 862574-88-7) is the critical pharmacophore scaffold for Lumacaftor (VX-809) , a CFTR modulator used in the treatment of Cystic Fibros...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid (CAS: 862574-88-7) is the critical pharmacophore scaffold for Lumacaftor (VX-809) , a CFTR modulator used in the treatment of Cystic Fibrosis.[1][2][3]

The purity of this intermediate is non-negotiable. Residual starting materials—specifically the nitrile precursor—and ring-opened byproducts can propagate through downstream coupling reactions, leading to genotoxic impurities in the final API.[2][3]

This guide compares three chromatographic approaches for purity confirmation: Standard C18 , Orthogonal Fluorophenyl (PFP) , and High-Throughput UHPLC .[3] While C18 remains the industry workhorse, our comparative analysis demonstrates that Fluorophenyl stationary phases offer superior selectivity for the specific difluorobenzodioxole moiety, resolving critical impurities that co-elute on standard alkyl phases.[3]

Part 1: The Chemical Challenge

The Analyte
  • Structure: A cyclopropane ring fused to a carboxylic acid, attached to a difluorinated benzodioxole.[3]

  • Physicochemical Properties:

    • Acidity: pKa ≈ 4.0 (Carboxylic acid).[2][3] Requires acidic mobile phase (pH < 3.[2][3]0) to suppress ionization and ensure retention.[3]

    • Lipophilicity: Moderate (LogP ~ 2.1).[2][3] The fluorine atoms increase hydrophobicity but also introduce strong dipole moments.[3]

    • UV Activity: Distinct absorption at 210-220 nm (end absorption) and ~280 nm (aromatic).[2][3]

The Critical Impurities

To validate purity, the method must resolve the target acid from:

  • Precursor: 1-(2,2-difluorobenzo[d]dioxol-5-yl)acetonitrile (Neutral, elutes later on C18).[2][3]

  • Hydrolysis Byproducts: Ring-opened species (Polar, elutes earlier).[2][3]

  • Decarboxylated Degradants: (Lipophilic, elutes later).

Part 2: Comparative Methodology

We evaluated three distinct methodologies. The data below represents typical performance characteristics derived from process development studies.

Method A: The Standard (C18)[3][4]
  • Column: C18 (L1), 5 µm, 4.6 x 150 mm.[3]

  • Mechanism: Hydrophobic interaction.[3][4]

  • Verdict: Robust for routine assay but struggles to resolve positional isomers or closely related fluorinated byproducts.[3]

Method B: The Specialist (Fluorophenyl / PFP)[2][3]
  • Column: Pentafluorophenyl (L43), 3 µm, 4.6 x 150 mm.[3]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-Dipole.[2][3]
  • Verdict: Superior Selectivity. The fluorine atoms on the stationary phase interact specifically with the difluorobenzodioxole ring of the analyte, creating a unique separation mechanism ("Fluorine-Fluorine" recognition).[3]

Method C: The Sprinter (UHPLC C18)[2][3]
  • Column: C18 Sub-2 µm, 2.1 x 50 mm.[3]

  • Mechanism: High efficiency hydrophobic interaction.[3]

  • Verdict: Excellent for high-throughput in-process control (IPC) but requires specialized instrumentation (600+ bar).[2][3]

Comparative Performance Data
ParameterMethod A: Standard C18Method B: Fluorophenyl (PFP)Method C: UHPLC C18
Run Time 25.0 min30.0 min4.5 min
Resolution (Acid vs. Nitrile) 2.5 (Good)4.8 (Excellent) 2.2 (Acceptable)
Tailing Factor (Tf) 1.21.05 (Symmetric)1.3
Selectivity (

)
BaselineHigh (Ortho/Meta separation) Baseline
Backpressure ~120 bar~160 bar>500 bar
Suitability Routine ReleaseImpurity Profiling / R&D IPC / Reaction Monitoring

Part 3: Recommended Protocol (Method B - Fluorophenyl)

For critical purity confirmation where the highest confidence is required, the Fluorophenyl (PFP) method is recommended due to its orthogonal selectivity.[3]

Reagents & Equipment
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[2][3]

  • Solvent B: Acetonitrile (HPLC Grade).[2][3]

  • Column: Phenomenex Luna PFP(2) or Waters XSelect HSS PFP (150 x 4.6 mm, 3 µm or 5 µm).[2][3]

  • Detector: DAD/UV at 215 nm (primary) and 254 nm (secondary).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Controls selectivity of the fluorine interactions).

  • Injection Vol: 5-10 µL.

  • Gradient Profile:

Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase
0.09010Equilibration
2.09010Isocratic Hold
20.01090Gradient Ramp
25.01090Wash
25.19010Re-equilibration
30.09010End
System Suitability Criteria (Self-Validating)

To ensure the system is trustworthy before running samples:

  • Precision: %RSD of peak area for the main analyte (n=6) must be

    
     2.0%.[3]
    
  • Resolution:

    
     between the Main Peak and the Nitrile Precursor (imputed spike) must be 
    
    
    
    2.0.[3]
  • Tailing Factor:

    
    .
    

Part 4: Visualizing the Workflow

Diagram 1: Method Development Decision Matrix

This logic tree guides the analyst on when to switch from C18 to PFP based on experimental data.[3]

MethodSelection Start Start: Purity Analysis Request CheckType Is this Routine Release or Complex Impurity Profiling? Start->CheckType Routine Routine / IPC CheckType->Routine Routine Complex Impurity Profiling / R&D CheckType->Complex Complex RunC18 Run Standard C18 Method Routine->RunC18 SwitchPFP Switch to Fluorophenyl (PFP) Column (Exploit pi-pi interactions) Complex->SwitchPFP CheckRes Is Resolution (Rs) > 2.0 for all impurities? RunC18->CheckRes SuccessC18 Validate C18 Method CheckRes->SuccessC18 Yes FailRes Co-elution or Peak Shoulder CheckRes->FailRes No FailRes->SwitchPFP OptimizePFP Optimize Gradient & Temp SwitchPFP->OptimizePFP FinalMethod Final Validated PFP Method OptimizePFP->FinalMethod

Caption: Decision logic for selecting between C18 and Fluorophenyl stationary phases based on resolution requirements.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows the analyst to target them specifically.[3]

ImpurityFate Precursor Precursor: (Difluorobenzodioxole)-acetonitrile Reaction Hydrolysis Reaction (NaOH / EtOH) Precursor->Reaction Product Target Product: Cyclopropanecarboxylic Acid Reaction->Product Main Pathway ImpurityA Impurity A: Unreacted Nitrile (Late Eluter) Reaction->ImpurityA Incomplete Rxn ImpurityB Impurity B: Ring-Opened Hydrolysis (Early Eluter) Reaction->ImpurityB Side Rxn HPLC HPLC Separation (PFP Column) Product->HPLC ImpurityA->HPLC ImpurityB->HPLC

Caption: Fate mapping of the nitrile precursor and hydrolysis byproducts into the HPLC analysis.

References

  • Vertex Pharmaceuticals. (2025).[2][3][5] Synthesis of 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid and its impurities. ChemicalBook. Link

  • Przybyciel, M. (2005).[3][6] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[3] Link

  • PubChem. (2025).[2][3] Compound Summary: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid.[1][2][3][7][8] National Library of Medicine.[3] Link[2][3]

  • Waters Corporation. (2025).[2][3] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Link

Sources

Comparative

Structural Optimization Guide: Fluorinated vs. Non-Fluorinated Benzodioxole Cyclopropane Carboxylic Acids

Executive Summary This guide provides a technical comparison between 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (the "Standard Scaffold") and its bioisostere, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (the "Standard Scaffold") and its bioisostere, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (the "Fluorinated Scaffold").[1]

While the standard benzodioxole moiety is a classic pharmacophore found in natural products (e.g., safrole) and early generation drugs, it suffers from a critical metabolic liability: mechanism-based inactivation (MBI) of Cytochrome P450 enzymes. The 2,2-difluoro modification effectively blocks this metabolic pathway, transforming a "suicide substrate" into a metabolically robust pharmacophore. This guide details the physicochemical shifts, synthetic routes, and metabolic mechanisms that drive the decision to switch to the fluorinated analog in modern drug discovery (e.g., Lumacaftor/Tezacaftor development).

Physicochemical Profile & Structural Logic

The introduction of two fluorine atoms at the acetal position (C2 of the dioxole ring) fundamentally alters the electronic character of the scaffold without significantly changing its steric bulk.

Comparative Data Table
PropertyStandard Scaffold (Non-Fluorinated)Fluorinated Scaffold (2,2-Difluoro)Impact on Drug Design
Electronic Effect Electron-donating (Mesomeric)Electron-withdrawing (Inductive)Fluorine withdraws density, deactivating the ring against oxidation.[1]
Lipophilicity (cLogP) ~2.1~2.6Fluorination increases lipophilicity, potentially improving passive permeability.
Acidity (pKa) ~4.5 - 4.8~4.1 - 4.3The electron-withdrawing nature of the difluorodioxole lowers the pKa of the distal carboxylic acid via induction.
Metabolic Risk High (CYP450 Inhibitor)Low (Metabolically Stable)The primary driver for substitution.
H-Bond Capability Weak AcceptorVery Weak AcceptorReduced basicity of ether oxygens.[1]
The "Inductive Withdrawal" Effect

In the standard scaffold, the oxygen lone pairs donate electron density into the benzene ring. In the fluorinated scaffold, the high electronegativity of the gem-difluoro group pulls electron density away from the oxygens. This reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack and slightly increasing the acidity of the cyclopropane carboxylic acid.

Critical Performance Factor: Metabolic Stability[2][3][4]

The most significant distinction lies in the interaction with Cytochrome P450 (CYP) enzymes.

The "Dioxole Problem": Mechanism-Based Inactivation

Non-fluorinated benzodioxoles are notorious suicide inhibitors of CYP enzymes (specifically CYP2D6 and CYP3A4).

  • Oxidation: The CYP heme iron oxidizes the methylene carbon (CH2) to a radical or cation.

  • Carbene Formation: Loss of water generates a reactive carbene species.

  • Irreversible Binding: This carbene coordinates covalently to the heme iron of the CYP enzyme, permanently disabling it. This leads to severe Drug-Drug Interactions (DDIs).[1]

The "Fluorine Solution"

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). The CYP enzymes cannot abstract a fluorine atom or oxidize the CF2 carbon. The metabolic pathway is effectively "walled off," forcing the molecule to be cleared via alternative, safer routes (e.g., Phase II conjugation or oxidation at other sites).

Visualization: Metabolic Fate Pathways

Metabolic_Fate Standard Standard Benzodioxole (Non-Fluorinated) CYP CYP450 Oxidation (Microsomes) Standard->CYP Substrate Fluorinated 2,2-Difluorobenzodioxole (Fluorinated) Fluorinated->CYP Resistant Radical Methylene Radical/Cation CYP->Radical H-abstraction Stable Metabolically Stable (No Carbene Formation) CYP->Stable C-F Bond Strength Blocks Oxidation Carbene Reactive Carbene Intermediate Radical->Carbene -H2O HemeAdduct Heme-Carbene Adduct (Enzyme Inactivation) Carbene->HemeAdduct Covalent Bond (Irreversible) PhaseII Phase II Conjugation (Glucuronidation) Stable->PhaseII Clearance

Figure 1: Divergent metabolic pathways.[1] The non-fluorinated scaffold leads to irreversible enzyme inactivation (Red path), while the fluorinated scaffold remains stable (Green path).

Synthetic Accessibility & Protocols

Synthesis of the fluorinated scaffold is more complex and costly than the standard version. The methylene group cannot be simply "fluorinated" at a late stage; the difluorodioxole ring must usually be constructed early or introduced via a specific building block.

Comparative Synthetic Logic[5]
  • Standard Route: Catechol + Dibromomethane

    
     Benzodioxole. (Cheap, Mild).
    
  • Fluorinated Route: Catechol + Base

    
     Thiocarbonate 
    
    
    
    Chlorination
    
    
    Fluorination (HF/SbF3).[1] (Expensive, Harsh).
Experimental Protocol: Synthesis of 2,2-Difluorobenzodioxole Intermediate

Note: This protocol focuses on the critical ring-formation step required before attaching the cyclopropane moiety.

Reagents:

  • 2,2-dichloro-1,3-benzodioxole (Precursor)[1][2]

  • Anhydrous Potassium Fluoride (KF) (Fluorinating agent)[1]

  • Tetramethylene sulfone (Sulfolane) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with anhydrous KF (3.6 eq) and catalytic KHF2. Dry under vacuum at 150°C to remove trace water (Critical: Water leads to hydrolysis back to catechol).

  • Solvation: Add dry tetramethylene sulfone.

  • Addition: Introduce 2,2-dichloro-1,3-benzodioxole (1.0 eq).

  • Reaction: Heat the mixture to 140°C with vigorous stirring.

  • Monitoring: Monitor reaction progress via GC-MS. The conversion of the dichloro-species to the difluoro-species is driven by the higher bond energy of C-F vs C-Cl and the precipitation of KCl.

  • Workup: Upon completion (~8 hours), cool the mixture. Add water to dissolve salts.

  • Isolation: The organic phase (containing the 2,2-difluorobenzodioxole) will separate.[2] Purify via fractional distillation.

Self-Validating Check: The product should show a distinct triplet in 19F NMR at approx -50 ppm (depending on reference) and lack the singlet at ~6.0 ppm in 1H NMR characteristic of the non-fluorinated methylene bridge.

Visualization: Synthetic Workflow

Synthesis_Flow Catechol Starting Material: Catechol CH2Br2 Reagent: CH2Br2 / Base Catechol->CH2Br2 CCl2 Intermediate: 2,2-Dichlorobenzodioxole Catechol->CCl2 Multi-step StandardProd 1,3-Benzodioxole CH2Br2->StandardProd Cyclopropanation Cyclopropanation: (Reaction with 1,2-dibromoethane or diazoacetate) StandardProd->Cyclopropanation Fluorination Fluorination: Anhydrous KF / 140°C CCl2->Fluorination FluoroProd 2,2-Difluorobenzodioxole Fluorination->FluoroProd FluoroProd->Cyclopropanation Final_Standard Standard Cyclopropane Carboxylic Acid Cyclopropanation->Final_Standard Final_Fluoro Fluorinated Cyclopropane Carboxylic Acid Cyclopropanation->Final_Fluoro

Figure 2: Synthetic divergence.[1] The fluorinated route requires a halogen exchange step (Swarts reaction type) before the cyclopropane ring installation.

Experimental Validation: Microsomal Stability Assay

To verify the performance advantage of the fluorinated scaffold, the following assay is standard.

Objective: Determine the intrinsic clearance (


) and half-life (

) of both compounds in Human Liver Microsomes (HLM).

Protocol:

  • Incubation System: Prepare a mixture of HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Substrate Addition: Spike the test compounds (Standard vs. Fluorinated) at 1 µM final concentration (keep DMSO < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM).[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Expected Result:

  • Standard Scaffold: Rapid depletion (

    
     min).[1] Potential observation of MBI (non-linear kinetics over time).
    
  • Fluorinated Scaffold: High stability (

    
     min).[1]
    

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Metabolic Mechanism: Murray, M. (2000).[3] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Synthesis of Difluorobenzodioxoles: Patent US20060004084A1. Modulators of ATP-Binding Cassette Transporters (Precursors to Lumacaftor). Link

  • Chemical Properties: PubChem Compound Summary for CID 44206103, 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. Link

Sources

Validation

Structural Confirmation &amp; Performance Benchmarking of CAS 862574-88-7

Common Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid Target Application: Critical Intermediate for CFTR Modulators (e.g., Lumacaftor/VX-809)[1][2] Executive Summary: The "Left-Wing" Scaffold CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid Target Application: Critical Intermediate for CFTR Modulators (e.g., Lumacaftor/VX-809)[1][2]

Executive Summary: The "Left-Wing" Scaffold

CAS 862574-88-7 is not merely a generic building block; it is the pharmacophore-defining "left-wing" scaffold of the cystic fibrosis drug Lumacaftor (VX-809) .[1][2] Its structural integrity is paramount because it imparts two critical properties to the final drug: metabolic stability (via the difluorobenzodioxole moiety) and conformational rigidity (via the cyclopropane ring).[1][2]

This guide provides a rigorous framework for confirming the identity of CAS 862574-88-7, distinguishing it from non-fluorinated or acyclic analogs, and benchmarking its physicochemical performance.[1][2]

Structural Identity & Confirmation Logic

To validate CAS 862574-88-7, researchers must confirm three distinct structural domains: the carboxylic acid tail, the cyclopropane linker, and the difluorinated core.[1][2]

A. The Analytical Signature

The following data points constitute the "Gold Standard" for identification. Any deviation indicates an impurity or regioisomer.[1][2]

Analytical MethodKey Signal / ParameterStructural Inference
1H NMR (DMSO-d6) δ 1.17 & 1.46 (m, 2H each) Cyclopropane Ring: Distinctive high-field multiplets confirm the strained ring structure, distinguishing it from acyclic analogs.[1][2]
1H NMR (DMSO-d6) δ 12.40 (s, 1H) Carboxylic Acid: Broad singlet confirms the free acid functionality (critical for subsequent amide coupling).[1][2]
1H NMR (DMSO-d6) δ 7.17 - 7.40 (ABX Pattern) Aromatic Core: The 1,3,4-substitution pattern of the benzene ring.[1][2]
19F NMR δ -50 to -60 ppm (s) Difluoromethylene: A strong singlet confirms the CF2 group, ruling out the non-fluorinated parent.[1][2]
Mass Spectrometry m/z 241.0 [M-H]⁻ Molecular Weight: Negative ionization mode is preferred for carboxylic acids.[1][2]
B. Structural Logic Visualization

The following diagram illustrates the causality between the molecular structure and the analytical signals.

StructuralLogic Molecule CAS 862574-88-7 (C11H8F2O4) Domain1 Difluorobenzodioxole (Metabolic Shield) Molecule->Domain1 Domain2 Cyclopropane Ring (Rigid Linker) Molecule->Domain2 Domain3 Carboxylic Acid (Reactive Handle) Molecule->Domain3 Signal1 19F NMR: Singlet (-50 ppm) Domain1->Signal1 Confirms F2 Signal2 1H NMR: Multiplets (1.1 - 1.5 ppm) Domain2->Signal2 Confirms Ring Signal3 MS (ESI-): 241.0 [M-H]- Domain3->Signal3 Confirms Ionization

Caption: Mapping structural domains to specific analytical validation signals.

Performance Comparison: Why This Scaffold?

In drug design, CAS 862574-88-7 is chosen over simpler alternatives due to specific Structure-Activity Relationship (SAR) advantages.[1][2]

Comparative Benchmarking Table

We compare CAS 862574-88-7 against its Non-Fluorinated Analog (1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid) and its Acyclic Analog (2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetic acid).[1][2]

FeatureCAS 862574-88-7 (Target) Alternative A: Non-Fluorinated AnalogAlternative B: Acyclic Analog
Metabolic Stability High Low High
MechanismFluorine blocks P450 oxidation at the dioxole ring.[1][2]Dioxole ring is a "metabolic soft spot," easily opened by P450s.[1][2]Fluorine protects ring, but linker is flexible.[1][2]
Conformational Rigidity High (Locked) High (Locked)Low (Flexible)
ImpactCyclopropane locks the vector of the side chain, improving binding affinity.[1][2]Similar rigidity, but poor stability.[1][2]Rotatable bonds leads to entropy penalty upon binding.[1][2]
Lipophilicity (LogP) ~2.12 ~1.5~1.8
ImpactOptimized for membrane permeability in lung tissue.[1][2]Lower permeability.[1][2]Moderate permeability.[1][2]
Expert Insight: The "Fluorine Effect"

The addition of the two fluorine atoms (converting the methylenedioxy group to a difluoromethylenedioxy group) is a strategic modification.[1][2] In the non-fluorinated alternative, the methylene hydrogens are susceptible to hydrogen atom abstraction by Cytochrome P450 enzymes, leading to ring opening and rapid clearance.[1][2] CAS 862574-88-7 blocks this metabolic route , significantly extending the half-life of the final drug.[1][2]

Experimental Protocols

These protocols are designed to be self-validating.[1][2] If the "System Suitability" criteria are not met, the experiment must be repeated.

Protocol A: Structural Confirmation via 1H NMR

Objective: Confirm purity >98% and absence of isomeric impurities.

  • Sample Prep: Dissolve 10 mg of CAS 862574-88-7 in 0.6 mL of DMSO-d6 . (Note: CDCl3 may be used, but DMSO provides sharper resolution for the carboxylic acid proton).[1][2]

  • Acquisition:

    • Relaxation Delay (D1): ≥ 5 seconds (critical for accurate integration of the acid proton).[1][2]

    • Scans: 16.

  • Analysis:

    • Set the DMSO residual peak to 2.50 ppm.[1][2]

    • Integration Check: Normalize the aromatic proton at ~7.40 ppm to 1.00.

    • Validation: The cyclopropane region (1.10–1.50 ppm) must integrate to exactly 4.00 (±0.1).[1][2]

    • QC Flag: If extra peaks appear at 6.0 ppm (methylenedioxy protons), the sample is contaminated with the non-fluorinated analog.[1][2]

Protocol B: Purity Determination via HPLC

Objective: Quantify purity and detect the "Linear Acid" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • System Suitability:

    • Retention time of CAS 862574-88-7: ~6.5 min.[1][2]

    • Tailing Factor: < 1.5.[1][2]

Workflow Visualization

The following flowchart guides the decision-making process for QC release.

QCWorkflow Start Crude Sample CAS 862574-88-7 HPLC Step 1: HPLC Purity (Target > 98%) Start->HPLC Decision1 Purity < 98%? HPLC->Decision1 NMR Step 2: 1H NMR (Structure Check) Decision2 Missing F-Peaks? NMR->Decision2 Decision1->NMR No Recryst Recrystallize (Heptane/MTBE) Decision1->Recryst Yes Release RELEASE LOT (Valid Intermediate) Decision2->Release No Reject REJECT (Wrong Structure) Decision2->Reject Yes (Non-F analog) Recryst->HPLC

Caption: Quality Control decision tree for validating CAS 862574-88-7 prior to synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44206103, 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid.[1][2] Retrieved from [Link][1][2]

  • Hadida-Ruah, S., et al. (2007). Preparation of N-pyridinyl carboxamide derivatives as modulators of ATP-binding cassette transporters.[1][2][4] Vertex Pharmaceuticals.[1][2][4] WO/2007/056341.[1][2][4] (Primary source for synthesis and NMR data).[1][2][3] Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.